molecular formula C19H24ClN5O3S B12376434 NP3-562

NP3-562

Cat. No.: B12376434
M. Wt: 437.9 g/mol
InChI Key: AXAOJXUYQVCGBD-LLVKDONJSA-N
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Description

NP3-562 is a useful research compound. Its molecular formula is C19H24ClN5O3S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24ClN5O3S

Molecular Weight

437.9 g/mol

IUPAC Name

2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide

InChI

InChI=1S/C19H24ClN5O3S/c1-19(2,28)18-22-24(10-16(26)21-11-5-4-6-23(3)9-11)17(27)13-7-14-12(25(13)18)8-15(20)29-14/h7-8,11,28H,4-6,9-10H2,1-3H3,(H,21,26)/t11-/m1/s1

InChI Key

AXAOJXUYQVCGBD-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)N[C@@H]4CCCN(C4)C)O

Canonical SMILES

CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CCCN(C4)C)O

Origin of Product

United States

Foundational & Exploratory

NP3-562: A Technical Guide to its Mechanism of Action in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NP3-562, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This document details the binding characteristics, cellular activity, and in vivo efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, tricyclic compound that directly targets the NACHT domain of the NLRP3 protein, a key component of the NLRP3 inflammasome complex.[1][2] The NLRP3 inflammasome is a critical sensor in the innate immune system that, upon activation by a wide range of danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2]

The binding of this compound to the NLRP3 NACHT domain has been characterized with a unique binding mode compared to other known inhibitors like the sulfonylurea-based compounds.[1][2] This interaction locks the NLRP3 protein in an inactive conformation, thereby preventing the downstream assembly of the inflammasome complex.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent processing and release of mature IL-1β and IL-18.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Nigericin Nigericin / ATP NLRP3_inactive Inactive NLRP3 Nigericin->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates pro_IL1B Pro-IL-1β Casp1->pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1B Mature IL-1β pro_IL1B->IL1B NP3562 This compound NP3562->NLRP3_inactive binds & stabilizes

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeCell Line / SystemStimulant(s)Measured EndpointIC50 Value
Biochemical Assay Purified NLRP3 NACHT domain-Fluorescence Polarization0.26 µM
Cell-Based Assay Human THP-1 cellsNigericinIL-1β Release66 nM
Cell-Based Assay Human Whole BloodLPS / ATPIL-1β Release214 nM
Cell-Based Assay Mouse Whole BloodLPS / ATPIL-1β Release248 nM
Off-Target Assay --TNFα Release>100 µM

Data compiled from multiple sources.[3][4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Peritonitis
Animal ModelInducing AgentThis compound Dose (p.o.)EndpointResult
Female C57BL/6 Mice LPS30 mg/kgIL-1β ReleaseFull inhibition
Female C57BL/6 Mice LPS50 mg/kgIL-1β Release>90% inhibition
Female C57BL/6 Mice LPS100 mg/kgIL-1β Release>90% inhibition

Data compiled from multiple sources.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the direct binding of this compound to the NLRP3 NACHT domain.

Objective: To determine the binding affinity (IC50) of this compound to the purified NLRP3 NACHT domain.

Methodology:

  • Reagents: Purified recombinant human NLRP3 NACHT domain, a fluorescently labeled tracer molecule that binds to the NACHT domain, this compound, and assay buffer.

  • Procedure: a. A constant concentration of the fluorescent tracer is incubated with the purified NLRP3 NACHT domain in the assay buffer. b. Increasing concentrations of this compound are added to the mixture. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization of the solution is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow start Start reagents Prepare Reagents: - Purified NLRP3 NACHT Domain - Fluorescent Tracer - this compound Dilution Series start->reagents incubation Incubate Tracer and NLRP3 with this compound reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

IL-1β Release Assay in THP-1 Cells

This cellular assay evaluates the potency of this compound in inhibiting NLRP3 inflammasome activation in a human monocytic cell line.

Objective: To determine the IC50 of this compound for the inhibition of nigericin-induced IL-1β release in THP-1 cells.

Methodology:

  • Cell Culture: Human THP-1 monocytes are cultured in appropriate media. For some protocols, cells may be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 3 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a defined time (e.g., 1 hour).

  • NLRP3 Activation: Nigericin (e.g., 10 µM) is added to the cell culture to activate the NLRP3 inflammasome.

  • Supernatant Collection: After a specific incubation period (e.g., 1-2 hours), the cell culture supernatant is collected.

  • IL-1β Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value is determined by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration.

THP1_Assay_Workflow start Start culture Culture THP-1 Cells start->culture prime Prime with LPS culture->prime inhibit Treat with this compound prime->inhibit activate Activate with Nigericin inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β by ELISA collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for the THP-1 cell-based IL-1β release assay.

Mouse Model of LPS-Induced Acute Peritonitis

This in vivo model assesses the efficacy of orally administered this compound in a disease-relevant context.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting LPS-induced IL-1β release in a mouse model of acute peritonitis.

Methodology:

  • Animals: Female C57BL/6 mice are used for this model.

  • Inhibitor Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30, 50, 100 mg/kg).

  • Induction of Peritonitis: A solution of Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to induce an inflammatory response.

  • Peritoneal Lavage: After a defined period, the peritoneal cavity is washed with sterile saline to collect the peritoneal fluid.

  • Cytokine Measurement: The concentration of IL-1β in the peritoneal lavage fluid is measured by ELISA.

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose of this compound compared to the vehicle-treated control group.

Peritonitis_Model_Workflow start Start dosing Oral Administration of This compound to Mice start->dosing lps_injection Intraperitoneal Injection of LPS dosing->lps_injection lavage Collect Peritoneal Lavage Fluid lps_injection->lavage measure_il1b Measure IL-1β by ELISA lavage->measure_il1b analysis Analyze Inhibition of IL-1β Release measure_il1b->analysis end End analysis->end

Caption: Workflow for the in vivo mouse model of LPS-induced acute peritonitis.

Off-Target Profile

This compound has been shown to have a clean off-target profile.[3] It does not interfere with the NF-κB pathway, as evidenced by its high IC50 value for TNFα inhibition (>100 µM).[3] Furthermore, no mutagenic findings have been reported for this compound.[3] This selectivity for the NLRP3 inflammasome is a critical attribute for its potential as a therapeutic agent.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. It directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent inflammatory cascade. The robust in vitro and in vivo data, combined with a favorable off-target profile, highlight this compound as a promising candidate for the development of therapies targeting NLRP3-driven diseases. This technical guide provides the foundational knowledge and detailed methodologies for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to NP3-562: A Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a novel, tricyclic small molecule inhibitor that potently and selectively targets the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2][3][4] this compound demonstrates a unique binding mode to the NLRP3 NACHT domain and exhibits excellent potency in preclinical models, including human whole blood assays and a mouse model of acute peritonitis.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a clean off-target profile, positioning it as a promising therapeutic candidate for NLRP3-driven pathologies.[6]

Target: The NLRP3 Inflammasome

The primary molecular target of this compound is the NLRP3 protein, a cytosolic sensor that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1][2] This complex is crucial for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. A second activation signal (Signal 2), triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and pore-forming toxins, induces the assembly of the inflammasome complex.[3][4]

Mechanism of Action of this compound

This compound directly binds to the NACHT domain of the NLRP3 protein.[1][6] An X-ray co-crystal structure has revealed a unique binding mode for this compound compared to other known sulfonylurea-based NLRP3 inhibitors.[1][5] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby inhibiting the activation of caspase-1 and the release of mature IL-1β.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Assay TypeSpeciesCell/System TypeStimulusEndpointIC50 (nM)Reference(s)
IL-1β Release AssayHumanTHP-1 cellsNigericinIL-1β secretion66[7][8]
IL-1β Release AssayHumanWhole BloodLPS/ATPIL-1β secretion214[6][7][8]
IL-1β Release AssayMouseWhole BloodLPS/ATPIL-1β secretion248[6][7][8]
Fluorescence Polarization-Purified NLRP3 NACHT domain-Binding to NLRP3260[6][9]

Table 1: In Vitro Potency of this compound

Animal ModelSpeciesAdministration RouteDose (mg/kg)EndpointEfficacyReference(s)
Acute Peritonitis ModelMouseOral (p.o.)30IL-1β releaseFull inhibition[1][5][8]
Acute Peritonitis ModelMouseOral (p.o.)100IL-1β release>90% inhibition[7]
Pharmacokinetic/PharmacodynamicMouseOral (p.o.)50Blood Concentration & IL-1β Inhibition90% IL-1β inhibition at 1.68 ± 0.53 μM[6]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is employed to quantify the direct binding of this compound to its target, the NLRP3 NACHT domain.

  • Principle: FP measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. The slower tumbling of the protein-tracer complex results in a higher polarization value.

  • Materials:

    • Purified recombinant NLRP3 NACHT domain

    • Fluorescently labeled tracer molecule that binds to the NLRP3 NACHT domain

    • This compound or other test compounds

    • Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

    • 384-well, low-flange, black microplates

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • A fixed concentration of the fluorescent tracer (e.g., 1 nM) is mixed with the assay buffer.

    • This mixture is dispensed into the wells of the 384-well plate.

    • A serial dilution of this compound is prepared and added to the wells.

    • A constant concentration of the purified NLRP3 NACHT domain is added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a microplate reader.

    • The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a dose-response curve.

Human Whole Blood IL-1β Release Assay

This ex vivo assay assesses the inhibitory effect of this compound on NLRP3 inflammasome activation in a physiologically relevant human matrix.

  • Principle: Human whole blood is stimulated to activate the NLRP3 inflammasome, leading to the release of IL-1β, which is then quantified by ELISA. The ability of this compound to inhibit this release is measured.

  • Materials:

    • Freshly drawn human whole blood collected in sodium heparin tubes

    • Lipopolysaccharide (LPS) for priming (Signal 1)

    • Adenosine 5'-triphosphate (ATP) for activation (Signal 2)

    • This compound or other test compounds

    • RPMI-1640 medium

    • 96-well cell culture plates

    • Human IL-1β ELISA kit

  • Procedure:

    • Human whole blood is diluted with RPMI-1640 medium.

    • The diluted blood is plated in a 96-well plate.

    • This compound is added to the wells at various concentrations and pre-incubated.

    • The cells are primed with LPS (e.g., 0.1 µg/mL) for a defined period (e.g., 3 hours) at 37°C.[10]

    • The NLRP3 inflammasome is then activated by adding ATP (e.g., 10 µg/mL) for a shorter duration (e.g., 30 minutes) at 37°C.[10]

    • The plates are centrifuged to pellet the blood cells.

    • The supernatant is collected, and the concentration of IL-1β is measured using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • The IC50 value is calculated from the dose-response curve of this compound concentration versus IL-1β inhibition.

Mouse Acute Peritonitis Model

This in vivo model evaluates the efficacy of orally administered this compound in a model of sterile inflammation driven by NLRP3 inflammasome activation.

  • Principle: Intraperitoneal injection of monosodium urate (MSU) crystals in mice induces a robust inflammatory response characterized by the recruitment of neutrophils and the release of IL-1β into the peritoneal cavity, which is dependent on the NLRP3 inflammasome.[7][9]

  • Materials:

    • C57BL/6 mice[7]

    • Monosodium urate (MSU) crystals

    • This compound formulated for oral administration

    • Sterile phosphate-buffered saline (PBS)

    • Mouse IL-1β ELISA kit

  • Procedure:

    • Mice are orally administered with this compound or vehicle control at a specified time before the inflammatory challenge.

    • A suspension of MSU crystals (e.g., 1 mg in 0.2 mL PBS) is injected intraperitoneally to induce peritonitis.[11]

    • After a defined period (e.g., 8 hours), the mice are euthanized.[7]

    • A peritoneal lavage is performed by injecting and then collecting a known volume of cold, sterile PBS (e.g., 3 mL) from the peritoneal cavity.[7]

    • The lavage fluid is centrifuged to remove cells, and the supernatant is collected.

    • The concentration of IL-1β in the peritoneal lavage fluid is quantified using a mouse IL-1β ELISA kit.

    • The percentage inhibition of IL-1β release by this compound is calculated relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for the characterization of an NLRP3 inhibitor like this compound.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription DAMPs DAMPs (e.g., ATP, Urate Crystals) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active NP3_562 This compound NP3_562->NLRP3_active Inhibition ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Caption: NLRP3 Inflammasome Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation cluster_selectivity Selectivity Profiling Binding_Assay Fluorescence Polarization Binding Assay Cellular_Assay Cell-Based IL-1β Release Assay (THP-1) Binding_Assay->Cellular_Assay Confirms Cellular Activity Whole_Blood_Assay Human Whole Blood IL-1β Release Assay Cellular_Assay->Whole_Blood_Assay Physiologically Relevant Matrix PK_PD Pharmacokinetics & Pharmacodynamics Whole_Blood_Assay->PK_PD Translates to In Vivo Efficacy_Model Mouse Acute Peritonitis Efficacy Model PK_PD->Efficacy_Model Informs Dosing Off_Target Off-Target Screening Efficacy_Model->Off_Target Confirms In Vivo Target Engagement

Caption: Experimental Workflow for the Preclinical Characterization of this compound.

Off-Target Profile

This compound has demonstrated a clean off-target profile in preclinical assessments. Notably, it shows no interference with the NF-κB signaling pathway, with a TNFα IC50 of >100 μM.[6] Furthermore, no mutagenic findings have been reported for this compound.[6] This high selectivity for NLRP3 minimizes the potential for off-target related side effects, enhancing its therapeutic index.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, demonstrated efficacy in robust preclinical models, and favorable safety profile make it a compelling candidate for further development in the treatment of a wide array of NLRP3-mediated inflammatory diseases. The detailed methodologies and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and advance this promising therapeutic agent.

References

An In-depth Technical Guide to NP3-562: A Potent and Orally Bioavailable NLRP3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a novel, tricyclic, and orally active small molecule inhibitor of the NLRP3 inflammasome. It demonstrates potent inhibition of IL-1β release in both human and mouse cellular and in vivo models. X-ray crystallography has revealed a unique binding mode to the NACHT domain of NLRP3, distinguishing it from other known sulfonylurea-based inhibitors. With a favorable overall development profile, this compound represents a significant advancement in the pursuit of therapies targeting NLRP3-mediated inflammatory diseases. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (R)-2-(2-chloro-5-(2-hydroxypropan-2-yl)-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazin-7(8H)-yl)-N-(1-methylpiperidin-3-yl)acetamide.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C19H24ClN5O3S[1][2]
Molecular Weight 437.94 g/mol [1][2]
CAS Number 2409825-32-5[1]
Appearance Solid[1]
Purity >98%[4]
InChI Key AXAOJXUYQVCGBD-LLVKDONJSA-N[2]
Elemental Analysis C, 52.11; H, 5.52; Cl, 8.09; N, 15.99; O, 10.96; S, 7.32[2]

Biological Activity and Pharmacological Properties

This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

ParameterSpecies/SystemValueReference
NLRP3 Binding (FP Assay) HumanIC50 = 0.26 µM[4][5]
IL-1β Inhibition (Nigericin-stimulated) THP-1 cellsIC50 = 90 nM[1]
IL-1β Inhibition (LPS/ATP-stimulated) Human Whole BloodIC50 = 214 nM[1][2]
IL-1β Inhibition (LPS/ATP-stimulated) Mouse Whole BloodIC50 = 248 nM[1]
In vivo IL-1β Inhibition (Acute Peritonitis Model) Mouse (C57BL/6)>90% inhibition at 50 mg/kg (p.o.)[1]
Off-target Profile (TNFα) IC50 > 100 µM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1] This interaction prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. The canonical NLRP3 inflammasome activation is a two-step process: priming (Signal 1) and activation (Signal 2). This compound acts at the activation step.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway and Point of this compound Inhibition cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β and NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Pro_IL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change NP3_562 This compound NP3_562->NLRP3_inactive Inhibition Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Activation IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis FP_Assay_Workflow Fluorescence Polarization Binding Assay Workflow start Start prepare_reagents Prepare Assay Buffer, Fluorescently Labeled Ligand, and NLRP3 Protein start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_reagents Add Labeled Ligand and NLRP3 to Microplate Wells prepare_reagents->add_reagents add_inhibitor Add this compound Dilutions to Wells serial_dilution->add_inhibitor add_reagents->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate measure_fp Measure Fluorescence Polarization using a Plate Reader incubate->measure_fp analyze Analyze Data to Determine IC50 measure_fp->analyze end End analyze->end Peritonitis_Model_Workflow Mouse Acute Peritonitis Model Workflow start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize dosing Oral Administration of This compound or Vehicle acclimatize->dosing lps_injection Intraperitoneal Injection of LPS dosing->lps_injection wait Wait for a Defined Period lps_injection->wait peritoneal_lavage Perform Peritoneal Lavage wait->peritoneal_lavage centrifuge Centrifuge Lavage Fluid peritoneal_lavage->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant elisa Measure IL-1β Levels by ELISA collect_supernatant->elisa analyze Analyze Data and Determine Inhibition elisa->analyze end End analyze->end

References

NP3-562: A Technical Guide to a Novel Tricyclic NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-562 is a potent, orally bioavailable, tricyclic inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and Alzheimer's disease.[2][4] this compound was identified through high-throughput screening and subsequent optimization, emerging as a promising therapeutic candidate with a distinct mechanism of action and a favorable development profile.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Mechanism of Action

This compound was discovered through a high-throughput screening campaign designed to identify novel scaffolds that bind to the NLRP3 protein.[2] This led to the identification of a tricyclic hit compound, which was then chemically optimized to produce this compound.[2]

The primary mechanism of action of this compound is the direct inhibition of the NLRP3 inflammasome.[1][3][5] X-ray crystallography has revealed that this compound binds to the NACHT domain of the NLRP3 protein.[2][3] This binding mode is unique when compared to other known sulfonylurea-based inhibitors, suggesting a novel interaction mechanism.[2][3] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.[2] This blockade of inflammasome activation leads to a potent inhibition of IL-1β and IL-18 release.[2] Importantly, this compound demonstrates a clean off-target profile, with no significant interference with the NF-κB pathway.[5]

Quantitative Data

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic data for this compound.

Table 1: In Vitro Potency of this compound
AssayCell Type/SystemStimulusIC50Reference
IL-1β ReleaseTHP-1 cellsNigericin66 nM[1]
IL-1β ReleaseTHP-1 cellsLPS/ATP90 nM[5]
IL-1β ReleaseHuman Whole BloodLPS/ATP214 nM[1][3][5]
IL-1β ReleaseMouse Whole BloodLPS/ATP248 nM[1][5]
NLRP3 BindingFluorescence Polarization-0.26 µM[5]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
Model/ParameterSpeciesDoseEffect/ValueReference
Acute Peritonitis ModelMouse30 mg/kg, p.o.Full inhibition of IL-1β release[1][2]
Acute Peritonitis ModelMouse100 mg/kg, p.o.>90% inhibition of IL-1β release[1]
Acute Peritonitis ModelMouse50 mg/kg, p.o.90% IL-1β inhibition[5]
Brain ExposureMouse50 mg/kg, p.o.0.398 µM[1]
Brain-to-Plasma Ratio (Kp)Mouse50 mg/kg, p.o.0.2[1]

Experimental Protocols

In Vitro IL-1β Release Assay (THP-1 Cells)
  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Stimulation (Priming): THP-1 cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) from E. coli for a specified period to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin or ATP for a defined incubation time.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Mouse Acute Peritonitis Model
  • Animals: Female C57BL/6 mice are used for the study. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (p.o.) to the mice at various doses (e.g., 3-100 mg/kg).[1]

  • Induction of Peritonitis: At a specified time post-compound administration, mice are intraperitoneally (i.p.) injected with an inflammatory stimulus, such as monosodium urate (MSU) crystals or LPS, to induce peritonitis and NLRP3 inflammasome activation.

  • Sample Collection: After a defined period following the inflammatory challenge, peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS). Blood samples may also be collected.

  • Cytokine Analysis: The concentration of IL-1β in the peritoneal lavage fluid or plasma is measured by ELISA.

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose group relative to the vehicle-treated control group.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition cluster_inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B IL-1β (Mature) pro_IL1B->IL1B NLRP3_active NLRP3 (Active) NLRP3_protein->NLRP3_active NP3_562 This compound NP3_562->NLRP3_active Inhibits Stimuli Activation Stimuli (e.g., Nigericin, ATP) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 Casp1->IL1B Cleavage IL18 IL-18 (Mature) Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Optimization AssayDev Assay Development (e.g., IL-1β ELISA) PlatePrep Plate Preparation (Cells/Reagents) AssayDev->PlatePrep Dispensing Robotic Compound Dispensing PlatePrep->Dispensing CompoundLib Compound Library CompoundLib->Dispensing Incubation Incubation Dispensing->Incubation Readout Signal Readout (e.g., Absorbance) Incubation->Readout DataAnalysis Data Analysis & Quality Control Readout->DataAnalysis HitSelection Primary Hit Selection DataAnalysis->HitSelection HitConfirmation Hit Confirmation (Dose-Response) HitSelection->HitConfirmation SAR Structure-Activity Relationship (SAR) Studies HitConfirmation->SAR LeadOp Lead Optimization (e.g., to this compound) SAR->LeadOp

Caption: Generalized workflow for high-throughput screening in drug discovery.

References

NP3-562: A Technical Guide to its Role in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), initiating a potent inflammatory cascade. Consequently, the development of specific NLRP3 inhibitors holds significant therapeutic promise. This technical guide provides an in-depth overview of NP3-562, a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its role in the context of NLRP3 signaling pathways.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1]

This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory conditions, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[3]

This compound: A Potent and Selective NLRP3 Inhibitor

This compound is a novel, tricyclic compound identified through high-throughput screening as a potent inhibitor of the NLRP3 inflammasome.[3] It exhibits high potency in various cellular and in vivo models of NLRP3 activation.

Mechanism of Action

This compound directly targets the NLRP3 protein. X-ray crystallography has revealed that this compound binds to the NACHT domain of NLRP3.[3][4] This binding locks the NLRP3 protein in an inactive conformation, preventing the conformational changes necessary for its oligomerization and the subsequent assembly of the inflammasome complex.[3] Notably, this compound demonstrates a unique binding mode compared to other known sulfonylurea-based inhibitors.[3][4] It does not interfere with the NF-κB priming pathway, indicating its specificity for the activation step of the NLRP3 inflammasome.[4]

cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR Signal 1 NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_inactive ASC ASC NLRP3_active->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage Inflammation Inflammation IL1b->Inflammation NP3_562 This compound NP3_562->NLRP3_inactive Binds to NACHT domain, prevents activation

Caption: this compound inhibits the NLRP3 inflammasome pathway.
Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

Assay SystemStimulantMeasured EndpointIC50Reference
Nigericin-stimulated THP-1 cellsNigericinIL-1β release90 nM[4]
LPS/ATP-stimulated human whole bloodLPS/ATPIL-1β release214 nM[4]
LPS/ATP-stimulated mouse whole bloodLPS/ATPIL-1β release248 nM[4]
FP binding assay-Binding to NLRP3 NACHT domain0.26 µM[4]
TNFα release assay-Off-target NF-κB pathway>100 µM[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelAdministrationDoseEndpointResultReference
Female C57BL/6 miceOral (p.o.)50 mg/kgIL-1β inhibition90% inhibition at 1.68 ± 0.53 μM blood concentration[4]
Mouse acute peritonitis modelOral (p.o.)30 mg/kgIL-1β releaseFull inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize NLRP3 inhibitors like this compound.

In Vitro Inhibition of IL-1β in THP-1 Cells

This protocol describes how to assess the inhibitory activity of this compound on nigericin-induced IL-1β release from human THP-1 monocytic cells.

cluster_workflow THP-1 Cell Assay Workflow start Seed THP-1 cells differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime treat Treat with this compound prime->treat stimulate Stimulate with Nigericin treat->stimulate collect Collect Supernatant stimulate->collect measure Measure IL-1β (ELISA) collect->measure end Analyze Data measure->end

Caption: Workflow for assessing this compound in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Nigericin

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

  • Priming:

    • After differentiation, remove the PMA-containing medium and wash the cells once with fresh medium.

    • Prime the cells by incubating with 1 µg/mL LPS for 3-4 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the LPS-containing medium and add the different concentrations of this compound to the cells. Incubate for 1 hour.

  • Stimulation:

    • Add nigericin to a final concentration of 10 µM to each well (except for the negative control).

    • Incubate the plate for 1-2 hours at 37°C.

  • IL-1β Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Human Whole Blood Assay

This ex vivo assay measures the effect of this compound on NLRP3 inflammasome activation in a more physiologically relevant setting.

Materials:

  • Freshly drawn human whole blood (using heparin as an anticoagulant)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Adenosine triphosphate (ATP)

  • Human IL-1β ELISA kit

Procedure:

  • Blood Collection and Dilution:

    • Collect fresh human blood into heparinized tubes.

    • Dilute the blood 1:1 with RPMI-1640 medium.

  • Inhibitor Treatment:

    • Add different concentrations of this compound to the diluted blood.

    • Incubate for 1 hour at 37°C.

  • Priming:

    • Add LPS to a final concentration of 200 ng/mL.

    • Incubate for 3 hours at 37°C.

  • Stimulation:

    • Add ATP to a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 37°C.

  • Plasma Collection:

    • Centrifuge the tubes to separate the plasma.

    • Collect the plasma supernatant.

  • IL-1β Measurement:

    • Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the THP-1 assay.

Mouse Model of Acute Peritonitis

This in vivo model is used to evaluate the efficacy of orally administered this compound in a live animal model of inflammation.

cluster_workflow Mouse Acute Peritonitis Model Workflow start Administer this compound (p.o.) lps_injection Inject LPS (i.p.) start->lps_injection 1 hour post-dosing atp_injection Inject ATP (i.p.) lps_injection->atp_injection 2 hours post-LPS peritoneal_lavage Perform Peritoneal Lavage atp_injection->peritoneal_lavage 30 minutes post-ATP measure_il1b Measure IL-1β in Lavage Fluid peritoneal_lavage->measure_il1b end Analyze Data measure_il1b->end

Caption: Workflow for the mouse acute peritonitis model.

Materials:

  • C57BL/6 mice

  • This compound (formulated for oral administration)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-buffered saline (PBS)

  • Mouse IL-1β ELISA kit

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle control to mice via oral gavage (p.o.).

  • Inflammasome Activation:

    • One hour after dosing, inject mice intraperitoneally (i.p.) with LPS (e.g., 10 mg/kg).

    • Two hours after LPS injection, inject mice i.p. with ATP (e.g., 30 mg/kg).

  • Peritoneal Lavage:

    • Thirty minutes after ATP injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS into the peritoneal cavity.

  • Sample Processing:

    • Centrifuge the lavage fluid to pellet cells.

    • Collect the supernatant.

  • IL-1β Measurement:

    • Measure the concentration of IL-1β in the lavage fluid supernatant using a mouse IL-1β ELISA kit.

  • Data Analysis:

    • Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency, oral bioavailability, and specific mechanism of action make it a valuable tool for both basic research and clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the role of this compound and other inhibitors in the context of inflammasome research. Further studies are warranted to fully elucidate its therapeutic potential in various disease models.

References

NP3-562: A Potent and Orally Bioavailable Tool Compound for Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of debilitating diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative conditions such as Alzheimer's disease.[1][2] A key player in the inflammatory response is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[2][3] Given its central role in inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention.

This technical guide focuses on NP3-562, a novel, potent, and orally bioavailable inhibitor of the NLRP3 inflammasome.[2][4] Developed as a tool compound, this compound provides researchers with a valuable pharmacological agent to investigate the role of the NLRP3 inflammasome in various disease models and to explore the therapeutic potential of NLRP3 inhibition. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in inflammation research.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NLRP3 protein.[1][4] Specifically, it targets the NACHT domain of NLRP3, which is essential for its ATPase activity and subsequent oligomerization, a critical step in inflammasome assembly.[2][4] X-ray crystallography has revealed that this compound possesses a unique binding mode within the NACHT domain, distinguishing it from other known NLRP3 inhibitors like the sulfonylurea-based compounds.[1][2] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for NLRP3 activation and the subsequent recruitment of the adaptor protein ASC, thereby blocking the entire downstream signaling cascade that leads to caspase-1 activation and pro-inflammatory cytokine release.[2]

A key advantage of this compound is its high selectivity and clean off-target profile. Studies have shown that it does not interfere with the NF-κB signaling pathway, a critical pathway for the transcriptional priming of NLRP3 and pro-IL-1β, with a TNFα IC50 greater than 100 μM.[4] This selectivity ensures that the observed anti-inflammatory effects can be confidently attributed to the direct inhibition of the NLRP3 inflammasome.

experimental_workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation thp1 THP-1 Cell Assay (Nigericin stimulation) invitro_outcome Determine IC50 (Potency & Target Engagement) thp1->invitro_outcome whole_blood Whole Blood Assay (LPS/ATP stimulation) whole_blood->invitro_outcome binding_assay Biochemical Binding Assay (Fluorescence Polarization) binding_assay->invitro_outcome peritonitis Mouse Acute Peritonitis Model (LPS + MSU/Zymosan A) invitro_outcome->peritonitis Candidate for in vivo testing invivo_outcome Assess Efficacy & Exposure (% Inhibition, Brain Penetration) peritonitis->invivo_outcome pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->invivo_outcome end Conclusion: this compound is a potent and orally active NLRP3 inhibitor invivo_outcome->end start Start: this compound Characterization start->thp1 start->whole_blood start->binding_assay

References

NP3-562: An In-Depth Analysis of Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetic profile of NP3-562, a potent and orally active inhibitor of the NLRP3 inflammasome. This document synthesizes available data to inform researchers, scientists, and drug development professionals on the preclinical characteristics of this compound.

Executive Summary

This compound is a novel, tricyclic compound that has demonstrated significant potential as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Preclinical studies have highlighted its potent, orally bioavailable nature. This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and experimental workflows. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available, this document compiles the existing in vitro and in vivo data to provide a thorough understanding of this compound's profile.

In Vitro Potency

This compound has demonstrated potent inhibition of IL-1β release in various cell-based assays, indicating its direct activity on the NLRP3 inflammasome pathway.

Cell Type/SystemStimulusIC50
THP-1 cellsNigericin90 nM
Human whole bloodLPS/ATP214 nM
Mouse whole bloodLPS/ATP248 nM

In Vivo Efficacy and Exposure

Oral administration of this compound in mouse models has shown robust, dose-dependent inhibition of IL-1β, confirming its in vivo activity.

Animal ModelDose (Oral)EffectBlood ConcentrationBrain ExposureBrain-to-Plasma Ratio (Kp)
Female C57BL/6 Mice30 mg/kgFull inhibition of IL-1β release in an acute peritonitis model.Not ReportedNot ReportedNot Reported
Female C57BL/6 Mice50 mg/kg90% IL-1β inhibition.1.68 ± 0.53 μM0.398 μM0.2

Note: Comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound are not currently available in the public domain.

Experimental Protocols

In Vivo Oral Administration and Efficacy Model (Mouse)

The following protocol is a composite based on available information for evaluating the in vivo efficacy of orally administered NLRP3 inhibitors.

G cluster_prep Preparation cluster_dosing Dosing cluster_induction Induction of Peritonitis cluster_sampling Sampling & Analysis A Compound Formulation (e.g., suspension in vehicle) C Oral Gavage Administration (single dose, 3-100 mg/kg) A->C B Animal Acclimatization (e.g., C57BL/6 mice, 1-2 weeks) B->C D Intraperitoneal Injection of NLRP3 Agonist (e.g., LPS/ATP) C->D E Blood Collection (e.g., retro-orbital or cardiac puncture) D->E F Peritoneal Lavage Fluid Collection D->F G IL-1β Quantification (e.g., ELISA) E->G F->G

In Vivo Efficacy Evaluation Workflow

Protocol Details:

  • Compound Preparation: this compound is formulated in a suitable vehicle for oral administration by gavage.

  • Animal Acclimatization: Female C57BL/6 mice are acclimatized for a minimum of one week before the experiment.

  • Dosing: A single oral dose of this compound is administered to the mice at varying concentrations (e.g., 3, 10, 30, 50, 100 mg/kg).

  • Induction of Inflammation: At a specified time post-dose, an NLRP3 inflammasome agonist (e.g., lipopolysaccharide (LPS) followed by adenosine triphosphate (ATP)) is administered intraperitoneally to induce acute peritonitis.

  • Sample Collection: At a predetermined endpoint, blood and peritoneal lavage fluid are collected.

  • Analysis: The concentration of IL-1β in the collected samples is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of inhibition.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.

G cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli Stimuli (e.g., ATP, Toxins) Efflux K+ Efflux Stimuli->Efflux NLRP3_Assembly NLRP3 Oligomerization Efflux->NLRP3_Assembly ASC ASC Recruitment NLRP3_Assembly->ASC Casp1 Caspase-1 Activation ASC->Casp1 IL1b pro-IL-1β -> IL-1β Casp1->IL1b IL18 pro-IL-18 -> IL-18 Casp1->IL18 GSDMD Gasdermin-D Cleavage (Pyroptosis) Casp1->GSDMD NP3_562 This compound NP3_562->NLRP3_Assembly Inhibition

An In-depth Technical Guide on the Modulatory Effects of NP3-562 on IL-1β and IL-18 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and quantitative effects of NP3-562, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, on the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Activation of the NLRP3 inflammasome leads to the auto-cleavage and activation of caspase-1[2]. Activated caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms, which are then secreted from the cell[1][2][3][4][5][6]. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention[1].

This compound is a novel, tricyclic NLRP3 inhibitor that has demonstrated significant potency in preclinical models[1][7][8]. This document summarizes the available data on its inhibitory activity, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of this compound on IL-1β release has been quantified across various in vitro and in vivo models. While direct quantitative data on IL-18 inhibition by this compound is not explicitly detailed in the reviewed literature, its mechanism of action via NLRP3 inhibition strongly suggests a concurrent reduction in mature IL-18 production, as both cytokines are downstream products of caspase-1 activation[3][4][5].

Table 1: In Vitro Inhibition of IL-1β Release by this compound

Cell/System TypeStimulant(s)IC50 ValueReference(s)
THP-1 cellsNigericin66 nM[9]
THP-1 cellsNigericin90 nM[10]
Human Whole BloodLPS/ATP214 nM[7][8][9][10]
Mouse Whole BloodLPS/ATP248 nM[9][10]

Table 2: In Vivo Inhibition of IL-1β Release by this compound

Animal ModelConditionDosage% InhibitionReference(s)
MouseAcute Peritonitis Model30 mg/kg (p.o.)Full Inhibition[1][7][8]
MouseAcute Peritonitis Model30 and 100 mg/kg (p.o.)> 90%[9]
Female C57BL/6 MiceNot Specified50 mg/kg (p.o.)90%[10]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein[1][10]. This interaction prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for assessing the in vitro and in vivo activity of NLRP3 inhibitors like this compound.

This protocol describes the induction of IL-1β production in the human monocytic cell line THP-1 and its inhibition by this compound.

THP1_Assay_Workflow start Start: Culture THP-1 cells step1 Differentiate with PMA (e.g., 100 ng/mL, 48-72h) start->step1 step2 Prime with LPS (e.g., 1 µg/mL, 3-4h) step1->step2 step3 Pre-incubate with this compound (various concentrations, 1h) step2->step3 step4 Stimulate with Nigericin (e.g., 10 µM, 1-2h) step3->step4 step5 Collect Supernatant step4->step5 step6 Measure IL-1β/IL-18 levels (ELISA or other immunoassay) step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for in vitro evaluation of this compound in THP-1 cells.

Detailed Steps:

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in appropriate media. For differentiation into macrophage-like cells, they are treated with Phorbol 12-myristate 13-acetate (PMA).

  • Priming: Differentiated cells are primed with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: NLRP3 inflammasome activation is triggered using an agent like Nigericin, which induces potassium efflux.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of mature IL-1β and/or IL-18 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

This protocol outlines a common in vivo model to assess the efficacy of NLRP3 inhibitors.

Peritonitis_Model_Workflow start Start: Acclimatize Mice step1 Administer this compound orally (p.o.) (e.g., 3-100 mg/kg) start->step1 step2 Induce Peritonitis via intraperitoneal (i.p.) LPS injection step1->step2 step3 Wait for inflammatory response (e.g., 4-6 hours) step2->step3 step4 Collect peritoneal lavage fluid step3->step4 step5 Measure IL-1β/IL-18 levels in lavage fluid (ELISA) step4->step5 end End: Determine % inhibition step5->end

Caption: Workflow for in vivo evaluation of this compound in a mouse model.

Detailed Steps:

  • Animal Dosing: this compound is administered to mice, typically via oral gavage (p.o.), at various doses.

  • Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the peritoneal cavity.

  • Incubation Period: The animals are monitored for a set period to allow for the development of the inflammatory response.

  • Sample Collection: The peritoneal cavity is washed with saline, and the peritoneal lavage fluid is collected.

  • Cytokine Measurement: The levels of IL-1β and/or IL-18 in the lavage fluid are quantified.

  • Efficacy Determination: The percentage of inhibition of cytokine release is calculated by comparing the treated groups to a vehicle control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of the NLRP3 inflammasome. It effectively reduces the production of mature IL-1β in both cellular and animal models by directly targeting the NLRP3 protein and preventing inflammasome assembly. Given that IL-18 maturation is also dependent on the NLRP3-caspase-1 axis, it is concluded that this compound will similarly inhibit the production of this cytokine. The robust in vitro and in vivo data make this compound a promising candidate for further development in the treatment of NLRP3-driven inflammatory diseases.

References

Foundational Research on NP3-562 and its Interplay with Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a potent, orally bioavailable, small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the activation of caspase-1, maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and the induction of a lytic, pro-inflammatory form of programmed cell death known as pyroptosis. This technical guide provides an in-depth overview of the foundational research on this compound, with a specific focus on its mechanism of action in the context of pyroptosis. It includes a compilation of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, tricyclic compound identified through high-throughput screening as a direct inhibitor of the NLRP3 inflammasome.[1] It has demonstrated excellent potency in both human and mouse in vitro systems, as well as in vivo efficacy in a mouse model of acute peritonitis.[1] Structural studies have revealed that this compound binds to the NACHT domain of NLRP3, exhibiting a unique binding mode compared to other known NLRP3 inhibitors like the sulfonylurea-based compounds.[1] Its oral bioavailability and ability to inhibit IL-1β release make it a significant tool for studying NLRP3-driven inflammation and a potential therapeutic candidate for a range of inflammatory diseases.

The Role of NLRP3 in Pyroptosis

Pyroptosis is a form of programmed cell death initiated by inflammatory caspases, primarily caspase-1 in the canonical pathway. The activation of the NLRP3 inflammasome is a central event leading to pyroptosis. This process is typically initiated by two signals:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): A wide array of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves its substrates: pro-IL-1β and pro-IL-18 into their mature, secreted forms, and Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents, the hallmark of pyroptosis.

Quantitative Data for this compound

The following tables summarize the key quantitative data from the foundational research on this compound.

Assay System Stimulus IC50 (nM) Reference
IL-1β Release InhibitionTHP-1 cellsNigericin66[2]
IL-1β Release InhibitionHuman whole bloodLPS/ATP214[2]
IL-1β Release InhibitionMouse whole bloodLPS/ATP248[2]
NLRP3 BindingFluorescence Polarization-260[3]

Table 1: In Vitro Potency of this compound

Animal Model Dose (mg/kg, p.o.) Effect Reference
Mouse Acute Peritonitis30Full inhibition of IL-1β release[2]
Mouse Acute Peritonitis100>90% inhibition of IL-1β release[2]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

NLRP3-Mediated Pyroptosis Signaling Pathway

NLRP3_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 ATP ATP P2X7 P2X7R ATP->P2X7 Signal 2 Nigericin Nigericin NLRP3_inactive NLRP3 (inactive) Nigericin->NLRP3_inactive Signal 2 NFkB NF-κB TLR->NFkB P2X7->NLRP3_inactive GSDMD_pore GSDMD Pore IL1b IL-1β GSDMD_pore->IL1b Release pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_gene->NLRP3_inactive pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Caspase1->pro_IL1b Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Inflammasome->Caspase1 Activation GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->GSDMD_pore NP3_562 This compound NP3_562->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation leading to pyroptosis and its inhibition by this compound.

Experimental Workflow: In Vitro Inhibition of IL-1β Release in THP-1 Cells

THP1_Workflow cluster_workflow THP-1 IL-1β Release Assay start Start seed_cells Seed THP-1 cells (e.g., 5x10^4 cells/well in 96-well plate) start->seed_cells differentiate Differentiate with PMA (e.g., 50 ng/mL for 3 hours) seed_cells->differentiate prime Prime with LPS (e.g., 1 µg/mL for 2 hours) differentiate->prime add_inhibitor Add this compound (various concentrations) prime->add_inhibitor activate Activate with Nigericin (e.g., 10 µM for 1 hour) add_inhibitor->activate collect_supernatant Collect supernatant activate->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound inhibition of IL-1β release in THP-1 cells.

Experimental Workflow: In Vivo Mouse Acute Peritonitis Model

Peritonitis_Workflow cluster_workflow Mouse Acute Peritonitis Model start Start administer_inhibitor Administer this compound orally (p.o.) (e.g., 3-100 mg/kg) start->administer_inhibitor wait Wait for drug absorption (e.g., 1 hour) administer_inhibitor->wait induce_peritonitis Induce peritonitis with i.p. injection (e.g., Zymosan A) wait->induce_peritonitis incubation Incubation period (e.g., 4 hours) induce_peritonitis->incubation collect_lavage Collect peritoneal lavage fluid incubation->collect_lavage elisa Measure IL-1β by ELISA collect_lavage->elisa analyze Analyze data and determine in vivo efficacy elisa->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for NP3-562: An In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity of this compound. Detailed methodologies for key assays, including NLRP3 inflammasome activation in human monocytic THP-1 cells and human whole blood, caspase-1 activity, and gasdermin D cleavage are presented. Furthermore, a summary of the quantitative data for this compound's inhibitory potency is provided, along with diagrams illustrating the NLRP3 signaling pathway and experimental workflows.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Upon activation by a variety of stimuli, the NLRP3 inflammasome orchestrates the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, binding to the NACHT domain of the NLRP3 protein. This document outlines the essential in vitro assays to investigate the inhibitory effects of this compound.

Data Presentation

The inhibitory activity of this compound on IL-1β release has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

Assay SystemStimulusIC50 (nM)Reference(s)
Human THP-1 CellsNigericin66 nM[1]
Human Whole BloodLPS + ATP214 nM[1]
Mouse Whole Blood (50%)LPS + ATP248 nM[1]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed mechanism of action for this compound.

NLRP3_Pathway cluster_cell Macrophage / Monocyte cluster_inflammasome NLRP3 Inflammasome Assembly cluster_activation Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Signal 1 (Priming) pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1B Mature IL-1β pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage GSDMD_N GSDMD-N (pore forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Extracellular Space Extracellular Space IL1B->Extracellular Space Pyroptosis->Extracellular Space K_efflux K+ Efflux (e.g., Nigericin, ATP) K_efflux->NLRP3_active NP3_562 This compound NP3_562->NLRP3_active Inhibition

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Experimental Protocols

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1, followed by the measurement of IL-1β release.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 50-100 ng/mL PMA for 24-48 hours.

    • After differentiation, wash the cells with fresh serum-free RPMI-1640 medium.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in serum-free RPMI-1640 medium.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding an NLRP3 agonist. Two common agonists are:

      • Nigericin: Add nigericin to a final concentration of 5-10 µM and incubate for 1-2 hours.

      • ATP: Add ATP to a final concentration of 2-5 mM and incubate for 30-60 minutes.

  • Sample Collection and Analysis:

    • Following incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Experimental Workflow:

THP1_Workflow A Seed and differentiate THP-1 cells with PMA B Prime cells with LPS (1 µg/mL, 3-4h) A->B C Pre-incubate with this compound or vehicle B->C D Activate NLRP3 with Nigericin or ATP C->D E Collect supernatant D->E F Measure IL-1β release by ELISA E->F

Caption: Workflow for THP-1 cell-based NLRP3 inflammasome assay.

Human Whole Blood IL-1β Release Assay

This ex vivo assay measures the effect of this compound on NLRP3 inflammasome activation in a more physiologically relevant system.

Materials:

  • Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Human IL-1β ELISA kit

  • 24-well or 96-well plates

Protocol:

  • Blood Dilution and Inhibitor Treatment:

    • Dilute the fresh whole blood 1:1 with RPMI-1640 medium.

    • Add various concentrations of this compound or vehicle control to the diluted blood and pre-incubate for 30-60 minutes at 37°C.

  • Priming:

    • Add LPS to a final concentration of 1 µg/mL and incubate for 2 hours and 40 minutes at 37°C in a 5% CO2 incubator.[2]

  • NLRP3 Activation:

    • Add ATP to a final concentration of 2 mM and incubate for an additional 20 minutes.[2]

  • Sample Collection and Analysis:

    • After the total 3-hour incubation, transfer the samples to microcentrifuge tubes and centrifuge at 10,000 rpm for 2 minutes to pellet the blood cells.[2]

    • Collect the plasma supernatant.

    • Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit.

Experimental Workflow:

WholeBlood_Workflow A Dilute fresh human whole blood with RPMI B Pre-incubate with this compound or vehicle A->B C Prime with LPS (1 µg/mL, 2h 40min) B->C D Activate with ATP (2 mM, 20min) C->D E Centrifuge and collect plasma D->E F Measure IL-1β release by ELISA E->F

Caption: Workflow for human whole blood IL-1β release assay.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.

Materials:

  • Differentiated and primed THP-1 cells (as described in Protocol 1)

  • Caspase-1 fluorometric or colorimetric assay kit (e.g., based on the cleavage of a labeled YVAD substrate)

  • This compound

  • Lysis buffer (provided with the kit)

  • 96-well black or clear plates (depending on the assay type)

  • Fluorometer or spectrophotometer

Protocol:

  • Cell Treatment:

    • Follow steps 1-4 of the THP-1 cell protocol to prime and treat cells with this compound and an NLRP3 activator.

  • Cell Lysis:

    • After treatment, lyse the cells using the lysis buffer provided in the caspase-1 assay kit.

  • Caspase-1 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 405 nm for pNA, Ex/Em = 400/505 nm for AFC).[3][4]

Gasdermin D Cleavage Assay (Western Blot)

This assay visualizes the cleavage of Gasdermin D (GSDMD), a direct substrate of caspase-1 and the executioner of pyroptosis.

Materials:

  • Differentiated and primed THP-1 cells

  • This compound

  • LPS and Nigericin/ATP

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Treat differentiated THP-1 cells as described in Protocol 1 (priming, inhibitor treatment, and activation).

  • Protein Extraction:

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The appearance of the ~31 kDa N-terminal fragment of GSDMD indicates caspase-1 activity and inflammasome activation.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound as an NLRP3 inflammasome inhibitor. By employing these cell-based assays, researchers can effectively characterize the potency and mechanism of action of this compound and similar compounds, facilitating the development of novel therapeutics for NLRP3-driven inflammatory diseases.

References

Application Notes and Protocols for NP3-562 in a Mouse Model of Peritonitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritonitis, an inflammation of the peritoneum, is a serious and potentially life-threatening condition often caused by bacterial infection. The inflammatory response in peritonitis is complex, involving the activation of various immune cells and the release of pro-inflammatory cytokines. A key player in this process is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β).

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[1][2][3][4] By targeting the NLRP3 inflammasome, this compound offers a promising therapeutic strategy to mitigate the excessive inflammation associated with peritonitis. These application notes provide detailed protocols for utilizing this compound in a mouse model of peritonitis, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms. The reduction in mature IL-1β levels subsequently dampens the inflammatory cascade, leading to decreased recruitment of immune cells, such as neutrophils, to the site of inflammation and a reduction in overall inflammatory pathology.

Data Presentation

The following tables summarize the expected quantitative data from studies using an NLRP3 inhibitor in a mouse model of peritonitis. While specific data for this compound is based on statements of its efficacy[1][2], the representative data presented below is extrapolated from studies using other NLRP3 inhibitors in similar peritonitis models to illustrate the anticipated effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Sham Control15 ± 550 ± 1030 ± 8
Peritonitis + Vehicle850 ± 120600 ± 90750 ± 110
Peritonitis + this compound (10 mg/kg)450 ± 70550 ± 85680 ± 100
Peritonitis + this compound (30 mg/kg)150 ± 30400 ± 60500 ± 75

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Effect of this compound on Peritoneal Cell Infiltration

Treatment GroupTotal Cell Count (x 10⁶ cells/mL)Neutrophil Count (x 10⁶ cells/mL)Macrophage Count (x 10⁶ cells/mL)
Sham Control0.5 ± 0.10.1 ± 0.050.4 ± 0.1
Peritonitis + Vehicle8.2 ± 1.56.5 ± 1.21.5 ± 0.3
Peritonitis + this compound (10 mg/kg)5.1 ± 0.93.8 ± 0.71.2 ± 0.2
Peritonitis + this compound (30 mg/kg)2.5 ± 0.51.5 ± 0.30.9 ± 0.1

Data are presented as mean ± SEM. Cell counts are determined from peritoneal lavage fluid.

Table 3: Effect of this compound on Survival Rate in a Cecal Ligation and Puncture (CLP) Model

Treatment GroupSurvival Rate (%) at 72 hours
Sham Control100
CLP + Vehicle20
CLP + this compound (30 mg/kg)60

Survival studies are typically conducted over several days and analyzed using Kaplan-Meier survival curves.

Experimental Protocols

Two common and well-established models for inducing peritonitis in mice are presented below: Thioglycollate-induced peritonitis and Cecal Ligation and Puncture (CLP)-induced sepsis.

Protocol 1: Thioglycollate-Induced Peritonitis

This model induces a sterile chemical peritonitis, characterized by a robust influx of neutrophils into the peritoneal cavity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile 4% Brewer's thioglycollate medium

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles (25-27G)

  • Peritoneal lavage collection materials (e.g., sterile PBS, centrifuge tubes)

  • Flow cytometer and antibodies for cell characterization (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

  • ELISA kits for cytokine measurement (e.g., mouse IL-1β, TNF-α, IL-6)

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

  • This compound Administration:

    • Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

    • Administer this compound or vehicle to the mice via oral gavage (p.o.) 1 hour before inducing peritonitis. A single dose of 30 mg/kg has been shown to achieve full inhibition of IL-1β release.[1]

  • Induction of Peritonitis:

    • Anesthetize the mice lightly with isoflurane.

    • Inject 1 mL of sterile 4% thioglycollate medium intraperitoneally (i.p.) using a 25G needle.

  • Sample Collection (4-6 hours post-induction):

    • Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Perform peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Analysis:

    • Cell Count and Differentiation: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count. Use flow cytometry with specific cell surface markers to differentiate and quantify neutrophils and macrophages.

    • Cytokine Measurement: Use the supernatant from the centrifuged lavage fluid to measure the concentrations of IL-1β, TNF-α, and IL-6 using ELISA kits according to the manufacturer's instructions.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human peritonitis and sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Needles (e.g., 21-25G)

  • Wound clips or sutures for skin closure

  • Analgesics (e.g., buprenorphine)

  • Sterile saline for resuscitation

Procedure:

  • Animal Preparation and this compound Administration:

    • Administer this compound or vehicle orally 1 hour prior to surgery.

    • Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision through the skin and abdominal wall.

    • Exteriorize the cecum and ligate it with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring the bowel is not occluded.

    • Puncture the ligated cecum once or twice with a 21-25G needle. A small amount of fecal matter can be extruded to ensure patency.

    • Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

  • Post-operative Care and Monitoring:

    • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice closely for signs of distress and survival over a period of 72 hours or more.

  • Endpoint Analysis (for mechanistic studies):

    • At a predetermined time point (e.g., 6, 12, or 24 hours post-CLP), euthanize a subset of animals.

    • Collect peritoneal lavage fluid and blood samples for cell and cytokine analysis as described in Protocol 1.

Visualizations

Signaling Pathway

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Neutrophil cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs_DAMPs PAMPs / DAMPs (e.g., bacterial toxins, ATP) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b transcription NFkB->NLRP3_inactive transcription IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocleavage caspase1->pro_IL1b cleavage pyroptosis Pyroptosis caspase1->pyroptosis inflammation Inflammation (Neutrophil recruitment, etc.) IL1b->inflammation secretion NP3_562 This compound NP3_562->NLRP3_active inhibits assembly Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis animal_acclimation Animal Acclimation (C57BL/6 mice, 8-10 weeks) randomization Randomize Mice into Groups (Sham, Vehicle, this compound doses) animal_acclimation->randomization np3562_prep Prepare this compound and Vehicle dosing Oral Gavage (this compound or Vehicle) np3562_prep->dosing randomization->dosing peritonitis_induction Induce Peritonitis (Thioglycollate or CLP) dosing->peritonitis_induction 1 hour prior monitoring Monitor Survival (CLP model) or Euthanize at Timepoint (Thio model) peritonitis_induction->monitoring sample_collection Collect Peritoneal Lavage Fluid and/or Blood monitoring->sample_collection cell_analysis Cell Count and Differentiation (Flow Cytometry) sample_collection->cell_analysis cytokine_analysis Cytokine Measurement (ELISA) sample_collection->cytokine_analysis data_analysis Statistical Analysis cell_analysis->data_analysis cytokine_analysis->data_analysis

References

Application Notes and Protocols for NP3-562 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has demonstrated efficacy in preclinical models of inflammation, such as acute peritonitis in mice.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound, along with relevant pharmacological data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency of this compound

AssayCell TypeStimulusIC50
IL-1β ReleaseTHP-1 cellsNigericin66 nM[1]
IL-1β ReleaseHuman whole bloodLPS/ATP214 nM[1][2]
IL-1β ReleaseMouse whole bloodLPS/ATP248 nM[1]
NLRP3 NACHT Domain BindingFluorescence Polarization-0.26 µM

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

ParameterRoute of AdministrationDoseValueAnimal Model
EfficacyOral (p.o.)30 mg/kgFull inhibition of IL-1β release[1][3]Acute Peritonitis
EfficacyOral (p.o.)100 mg/kg>90% inhibition of IL-1β release[1]Acute Peritonitis
EfficacyOral (p.o.)10 mg/kgReduced efficacy[1]Acute Peritonitis
Brain ExposureOral (p.o.)50 mg/kg0.398 µM[1]C57BL/6 Mice
Brain-to-Plasma Ratio (Kp)Oral (p.o.)50 mg/kg0.2[1]C57BL/6 Mice
Half-life (T1/2)Intravenous (i.v.)Not Specified3.5 h[1]Not Specified
Blood Concentration for 90% IL-1β InhibitionOral (p.o.)50 mg/kg1.68 ± 0.53 μMC57BL/6 Mice

Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans pro_IL1B_node pro-IL-1β NLRP3 NLRP3 Stimuli Influx of K+ Efflux of Cl- ROS Production Stimuli->NLRP3 ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->pro_IL1B_node Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NP3_562 This compound NP3_562->NLRP3 Inhibition

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Acute Peritonitis

This protocol describes the oral administration of this compound to mice in an experimental model of monosodium urate (MSU)-induced acute peritonitis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Monosodium urate (MSU) crystals

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[1]

    • Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).

    • Ensure the solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Acclimatize female C57BL/6 mice for at least one week before the experiment.

    • Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 30 mg/kg). The volume administered is typically 10 mL/kg of body weight.

  • Induction of Peritonitis:

    • One hour after the administration of this compound or vehicle, induce peritonitis by intraperitoneal (i.p.) injection of MSU crystals (e.g., 1 mg in 0.5 mL of sterile PBS).

  • Sample Collection and Analysis:

    • At a predetermined time point after MSU injection (e.g., 4-6 hours), euthanize the mice.

    • Collect peritoneal lavage fluid by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.

    • Centrifuge the lavage fluid to pellet the cells.

    • Analyze the supernatant for IL-1β levels using an ELISA kit according to the manufacturer's instructions.

    • The cell pellet can be used for cell counting and differential analysis (e.g., neutrophil recruitment) by flow cytometry.

Protocol 2: Intravenous Administration of this compound

General Considerations for Intravenous Administration:

  • Vehicle: A common vehicle for intravenous administration of small molecules is a solution of 5-10% DMSO in saline or a solution containing a solubilizing agent like SBE-β-CD. The final concentration of DMSO should be kept as low as possible.

  • Dose: The intravenous dose would likely be lower than the oral dose. Dose-ranging studies should be performed to determine the optimal dose.

  • Administration: Administer the this compound solution via the tail vein. The injection should be performed slowly.

  • Pharmacokinetic Analysis: To determine the pharmacokinetic profile, blood samples should be collected at various time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Plasma concentrations of this compound can then be measured using a suitable analytical method like LC-MS/MS.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo experiment with this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_compound Prepare this compound Formulation prep_inducer Prepare Peritonitis Inducer (e.g., MSU) animal_acclimate Acclimatize Mice administer_compound Administer this compound (or Vehicle) animal_acclimate->administer_compound induce_peritonitis Induce Peritonitis (i.p. injection) administer_compound->induce_peritonitis 1 hour wait Incubation Period induce_peritonitis->wait 4-6 hours euthanize Euthanize Mice wait->euthanize collect_lavage Collect Peritoneal Lavage Fluid euthanize->collect_lavage measure_cytokines Measure IL-1β (ELISA) collect_lavage->measure_cytokines cell_analysis Analyze Cell Infiltrate (Flow Cytometry) collect_lavage->cell_analysis

Caption: General workflow for in vivo testing of this compound.

References

Application Notes and Protocols for a Cell-Based Assay Using NP3-562, an NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, playing a central role in various inflammatory diseases. Dysregulation of the NLRP3 inflammasome has been implicated in a wide range of pathologies, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1] NP3-562 is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[2][3][4] It directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent inflammatory cascade.[1][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line.

Principle of the Assay

This cell-based assay utilizes the human monocytic cell line, THP-1, to model the activation of the NLRP3 inflammasome. The assay follows a two-signal activation model. The first signal, a "priming" step, involves treating the cells with lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[2][5] The second signal is provided by an NLRP3 activator, such as the potassium ionophore Nigericin, which induces the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. The inhibitory potential of this compound is determined by quantifying the reduction of IL-1β released into the cell culture supernatant in the presence of the compound.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and this compound inhibition.

Quantitative Data Summary

The inhibitory activity of this compound on IL-1β release has been quantified in various cell-based systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell SystemActivator(s)IC50 of this compound for IL-1β InhibitionReference
Nigericin-stimulated THP-1 cellsNigericin66 nM[2]
Human whole bloodLPS/ATP214 nM[2][3]
Mouse whole bloodLPS/ATP248 nM[2]

Experimental Protocol

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 cells.

Materials and Reagents
  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • Sterile tubes and pipettes

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assay A 1. THP-1 Cell Culture Maintain in RPMI-1640 + 10% FBS B 2. Cell Seeding Seed 1 x 10^5 cells/well in a 96-well plate A->B C 3. Compound Treatment Pre-incubate with this compound or vehicle (DMSO) B->C D 4. Priming (Signal 1) Add LPS (1 µg/mL) and incubate for 3 hours C->D E 5. Activation (Signal 2) Add Nigericin (10 µM) and incubate for 1 hour D->E F 6. Supernatant Collection Centrifuge plate and collect supernatant E->F G 7. IL-1β Quantification Measure IL-1β levels using ELISA F->G H 8. Data Analysis Calculate IC50 value for this compound G->H

Caption: Workflow for the this compound cell-based assay.

Step-by-Step Method

1. Cell Culture and Maintenance a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Subculture the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

2. Cell Seeding a. On the day of the experiment, count the cells and assess viability (should be >95%). b. Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium. c. Seed 1 x 10^5 cells in 100 µL of culture medium per well into a 96-well flat-bottom cell culture plate.

3. Compound Preparation and Treatment a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.5%). c. Add the diluted this compound or vehicle control (DMSO in culture medium) to the appropriate wells. d. Pre-incubate the plate at 37°C for 1 hour.

4. Priming of THP-1 Cells (Signal 1) a. Prepare a working solution of LPS in culture medium. b. Add LPS to each well to a final concentration of 1 µg/mL. c. Incubate the plate at 37°C for 3 hours.

5. Activation of NLRP3 Inflammasome (Signal 2) a. Prepare a working solution of Nigericin in culture medium. b. Add Nigericin to each well to a final concentration of 10 µM. c. Incubate the plate at 37°C for 1 hour.

6. Collection of Supernatant a. After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes at 4°C to pellet the cells. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. The supernatant can be used immediately for IL-1β quantification or stored at -80°C for later analysis.

7. Quantification of IL-1β Release a. Measure the concentration of human IL-1β in the collected supernatants using a commercially available ELISA kit. b. Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.[6][7] c. Read the absorbance at the appropriate wavelength using a microplate reader.

8. Data Analysis a. Generate a standard curve by plotting the absorbance values versus the known concentrations of the IL-1β standards. b. Determine the concentration of IL-1β in each sample by interpolating from the standard curve. c. Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control. d. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cell-based assay to study the inhibition of the NLRP3 inflammasome. The detailed protocol and supporting information are intended to enable researchers to effectively evaluate the potency and mechanism of action of this compound and other potential NLRP3 inhibitors. Adherence to the described methodologies will facilitate the generation of robust and reproducible data for advancing research and drug development in the field of inflammatory diseases.

References

Application Notes and Protocols for NP3-562 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] A key player in the innate immune response driving neuroinflammation is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][3][4] Activation of the NLRP3 inflammasome in glial cells, particularly microglia and astrocytes, leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), which can exacerbate neuronal damage and contribute to disease progression.[1][5][6]

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[7][8] It directly binds to the NLRP3 NACHT domain, preventing inflammasome assembly and subsequent inflammatory signaling.[8][9] Notably, this compound has been shown to cross the blood-brain barrier, making it a promising tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory conditions and for evaluating its therapeutic potential.[7][10]

These application notes provide a summary of this compound's characteristics and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.

Data Presentation

Quantitative Data for this compound
ParameterCell Type/ModelValueReference
IC50 (IL-1β Release) Nigericin-stimulated THP-1 cells66 nM[7][10]
IC50 (IL-1β Release) LPS/ATP-stimulated THP-1 cells90 nM[9]
IC50 (IL-1β Release) Human whole blood214 nM[7][10]
IC50 (IL-1β Release) Mouse whole blood (LPS/ATP stimulated)248 nM[7][10]
IC50 (NLRP3 Binding) FP binding assay (NACHT domain)0.26 µM[9]
In Vivo Efficacy Mouse acute peritonitis model>90% inhibition of IL-1β at 30 mg/kg (p.o.)[7][8]
Brain Exposure Mouse (50 mg/kg, p.o.)0.398 µM (Brain-to-plasma ratio of 0.2)[7][10]

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that is activated in a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or pathological protein aggregates, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-activation of caspase-1 then leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently released from the cell to propagate the inflammatory response. This compound acts by directly inhibiting the assembly of the NLRP3 inflammasome.

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) & Inhibition cluster_2 Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription NLRP3_gene NLRP3 (inactive) NFkB->NLRP3_gene Transcription IL1b IL-1β (active) Pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_gene->NLRP3_active Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation Casp1->IL1b Cleavage IL18 IL-18 (active) Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis NP3_562 This compound NP3_562->Inflammasome Inhibits Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18->Neuroinflammation

Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking neuroinflammation.

Experimental Protocols

The following protocols are adapted from established methods for studying NLRP3 inflammasome inhibitors in neuroinflammation contexts. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia

This protocol describes how to assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation in primary microglia or microglial cell lines (e.g., BV-2).

Materials:

  • Primary microglia or BV-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies against NLRP3, Caspase-1 p20, ASC, and a loading control like β-actin)

Procedure:

  • Cell Seeding: Plate microglia in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.

  • Priming (Signal 1):

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1 hour.

    • Prime the cells with LPS (100 ng/mL) for 3 hours in serum-free media.

  • Activation (Signal 2):

    • After the priming step, add the NLRP3 activator. For example, use ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for IL-1β measurement by ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze the expression of NLRP3, cleaved Caspase-1 (p20 subunit), and ASC in the cell lysates to assess the assembly of the inflammasome complex.

InVitro_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis seeding Seed Microglia (2x10^5 cells/well) incubation1 Incubate 24 hours seeding->incubation1 pretreatment Pre-treat with This compound (1 hr) incubation1->pretreatment priming Prime with LPS (3 hrs) pretreatment->priming activation Activate with ATP or Nigericin priming->activation collection Collect Supernatant & Cell Lysate activation->collection elisa IL-1β ELISA (Supernatant) collection->elisa western Western Blot (Lysate for NLRP3, Casp-1, ASC) collection->western

Caption: Workflow for in vitro testing of this compound on microglia.

In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation

This protocol provides a general framework for assessing this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model, which is known to cause neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia

  • Tools for perfusion and tissue collection

  • ELISA kits for IL-1β and TNF-α

  • Reagents for immunohistochemistry or Western blotting

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Administration:

    • Administer this compound orally (e.g., 10, 30, or 100 mg/kg) or via intraperitoneal (i.p.) injection. The vehicle is administered to the control group.

    • The timing of administration will depend on the experimental design (e.g., 1 hour before LPS challenge).

  • Induction of Neuroinflammation:

    • Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Sample Collection (e.g., 4-24 hours post-LPS):

    • Blood: Collect blood via cardiac puncture for plasma cytokine analysis.

    • Brain Tissue: Anesthetize the mice and perfuse with cold saline. Harvest the brain and dissect specific regions like the hippocampus and cortex.

  • Tissue Processing and Analysis:

    • Cytokine Analysis: Homogenize brain tissue and measure IL-1β and TNF-α levels using ELISA.

    • Western Blot: Analyze the expression of inflammasome components (NLRP3, Caspase-1) and inflammatory markers in brain homogenates.

    • Immunohistochemistry: Fix brain tissue for sectioning and stain for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Caption: In vivo experimental workflow for this compound in a neuroinflammation model.

Concluding Remarks

This compound is a valuable research tool for dissecting the role of the NLRP3 inflammasome in the complex processes of neuroinflammation. Its brain-penetrant nature and high potency make it suitable for both in vitro and in vivo investigations. The provided protocols offer a starting point for researchers to explore the potential of this compound in various models of neurological disease, contributing to a better understanding of neuroinflammatory mechanisms and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Autoimmune Diseases with NP3-562

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant challenge in medicine. A key player in the inflammatory cascade underlying many of these conditions is the NLRP3 inflammasome. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to inflammatory cell death (pyroptosis). Dysregulation of the NLRP3 inflammasome has been implicated in the pathogenesis of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).

NP3-562 is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, binding to its NACHT domain and thereby preventing inflammasome assembly and subsequent activation. This targeted mechanism of action makes this compound a valuable tool for researchers studying the role of the NLRP3 inflammasome in autoimmune diseases and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of autoimmune disease.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and other representative NLRP3 inhibitors in various experimental models.

Table 1: In Vitro Potency of this compound

Cell TypeStimulationReadoutIC50Reference
THP-1 cells (human monocytic)NigericinIL-1β release66 nM[1]
Human whole bloodLPS/ATPIL-1β release214 nM[1]
Mouse whole blood (50%)LPS/ATPIL-1β secretion248 nM[1]

Table 2: In Vivo Efficacy of this compound in an Acute Inflammation Model

Animal ModelDosing (p.o., single dose)ReadoutResultReference
Mouse acute peritonitis3 mg/kgIL-1β releaseReduced efficacy[1]
10 mg/kgIL-1β releaseReduced efficacy[1]
30 mg/kgIL-1β releaseFull inhibition[1]
100 mg/kgIL-1β release>90% inhibition[1]

Table 3: Representative In Vivo Efficacy of NLRP3 Inhibitors in Autoimmune Disease Models

Autoimmune ModelNLRP3 InhibitorDosing RegimenKey FindingsReference(s)
Rheumatoid Arthritis (Collagen-Induced Arthritis; CIA in mice)MCC95010 mg/kg, i.p. dailySignificantly reduced arthritis scores, joint inflammation, and cartilage erosion.[2][3]
Systemic Lupus Erythematosus (MRL/lpr mice)P2X7 antagonist (upstream of NLRP3)50 mg/kg, i.p. every other dayReduced proteinuria, serum anti-dsDNA levels, and renal immune complex deposition.[4]
Systemic Lupus Erythematosus (NZBWF1 mice)MCC95040 mg/kg/wk, i.p.Lowered mean arterial pressure and circulating anti-dsDNA autoantibodies.[5]
Inflammatory Bowel Disease (DSS-induced colitis in mice)Glyburide10 mg/kg, i.p. dailyAlleviated colitis symptoms, reduced pro-inflammatory cytokine release.[6]
Novel Indene-5-sulfonamide derivative10 mg/kg, i.p. dailyReduced body weight loss, disease activity index, and colonic inflammation.[7]

Signaling Pathway

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a tightly regulated two-step process.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Triggers Activation Triggers (e.g., ATP, Nigericin, Uric Acid Crystals) Ion_Flux K+ Efflux / Ca2+ Influx Triggers->Ion_Flux ROS Mitochondrial ROS Triggers->ROS Lysosomal_Damage Lysosomal Damage Triggers->Lysosomal_Damage Ion_Flux->NLRP3_inactive ROS->NLRP3_inactive Lysosomal_Damage->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores NP3_562 This compound NP3_562->NLRP3_active inhibits assembly

Caption: The NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

in_vitro_workflow cluster_workflow In Vitro Assay Workflow start Seed Macrophages (e.g., THP-1 or BMDMs) priming Prime with LPS (Signal 1) (e.g., 1 µg/mL for 3-4 hours) start->priming treatment Treat with this compound (various concentrations) priming->treatment activation Activate with NLRP3 agonist (Signal 2) (e.g., 5 µM Nigericin or 5 mM ATP for 1 hour) treatment->activation collection Collect Supernatant activation->collection analysis Analyze Supernatant collection->analysis elisa ELISA for IL-1β analysis->elisa ldh LDH Assay for Cytotoxicity analysis->ldh

Caption: Workflow for in vitro assessment of this compound's effect on NLRP3 inflammasome activation.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS).

  • NLRP3 activator (e.g., Nigericin or ATP).

  • This compound.

  • ELISA kit for human or mouse IL-1β.

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for THP-1). For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 48 hours, then replace with fresh media and rest for 24 hours.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1 hour.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using an LDH assay kit.

In Vivo Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

This protocol, based on studies with the NLRP3 inhibitor MCC950, provides a framework for evaluating this compound in a mouse model of rheumatoid arthritis.[2][3]

in_vivo_workflow_RA cluster_workflow In Vivo RA Model Workflow start Immunization (Day 0) (Bovine type II collagen in CFA) boost Booster Immunization (Day 21) (Bovine type II collagen in IFA) start->boost treatment_start Onset of Arthritis (Clinical Score > 1) boost->treatment_start treatment This compound or Vehicle Treatment (e.g., daily p.o. or i.p.) treatment_start->treatment monitoring Monitor Disease Progression (Clinical score, paw swelling) treatment->monitoring endpoint Endpoint Analysis (e.g., Day 42) monitoring->endpoint histology Histology of Joints endpoint->histology cytokines Serum/Joint Cytokine Levels endpoint->cytokines

Caption: Experimental workflow for evaluating this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound.

  • Vehicle control.

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in CFA. Anesthetize mice and administer a subcutaneous injection at the base of the tail.

    • Day 21: Boost the immunization with an injection of bovine type II collagen emulsified in IFA.

  • Disease Monitoring and Treatment:

    • Begin monitoring mice for signs of arthritis (redness, swelling of joints) from day 21.

    • Score the severity of arthritis in each paw on a scale of 0-4.

    • Once arthritis is established (e.g., clinical score ≥ 1), randomize mice into treatment groups.

    • Administer this compound (e.g., 10-50 mg/kg, oral gavage) or vehicle daily.

  • Endpoint Analysis:

    • Continue treatment and monitoring until a predetermined endpoint (e.g., day 42).

    • Clinical Assessment: Record final clinical scores and measure paw thickness.

    • Histopathology: Euthanize mice, collect ankle and knee joints, and process for histological analysis (H&E staining for inflammation, Safranin O staining for cartilage damage).

    • Biomarker Analysis: Collect blood for serum cytokine (e.g., IL-1β, IL-6) and anti-collagen antibody measurements. Joint homogenates can also be analyzed for local cytokine levels.

T-Cell Activation and Differentiation Assay

This protocol outlines a method to investigate the effect of this compound on the activation and differentiation of T-helper cells, given the role of the NLRP3 inflammasome in modulating T-cell responses.

Materials:

  • Spleen and lymph nodes from mice.

  • FACS buffer (PBS with 2% FBS).

  • Anti-CD3 and anti-CD28 antibodies.

  • Recombinant cytokines for T-helper cell differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17).

  • This compound.

  • Flow cytometry antibodies (e.g., anti-CD4, anti-IFN-γ, anti-IL-4, anti-IL-17).

  • Intracellular staining buffer kit.

Procedure:

  • T-Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a negative selection kit.

  • Cell Culture and Treatment:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Seed naïve CD4+ T cells in the coated plate with soluble anti-CD28 antibody.

    • Add this compound at various concentrations or vehicle control.

    • Add cytokine cocktails to drive differentiation towards specific T-helper lineages (Th0, Th1, Th2, Th17).

  • Incubation: Culture the cells for 3-5 days.

  • Restimulation and Staining:

    • Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using an intracellular staining kit.

    • Stain for intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ population to assess the effect of this compound on T-cell differentiation.

Flow Cytometry Analysis of Immune Cells from Autoimmune Disease Models

This protocol provides a general framework for analyzing immune cell populations in tissues from mice treated with this compound in an autoimmune disease model.

Materials:

  • Tissue of interest (e.g., spleen, lymph nodes, inflamed joint).

  • Collagenase and DNase for tissue digestion.

  • FACS buffer.

  • Red blood cell lysis buffer.

  • Fc block (anti-CD16/32).

  • Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, B220, CD11b, Gr-1, F4/80).

  • Viability dye.

Procedure:

  • Single-Cell Suspension Preparation:

    • Harvest the tissue and mechanically dissociate it.

    • Digest the tissue with collagenase and DNase to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer.

    • Lyse red blood cells if necessary.

  • Cell Staining:

    • Count the cells and resuspend in FACS buffer.

    • Stain with a viability dye.

    • Block Fc receptors with Fc block.

    • Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers to identify different immune cell populations (T cells, B cells, macrophages, neutrophils, etc.).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the proportions and absolute numbers of different immune cell subsets in the tissues of this compound-treated versus vehicle-treated animals.

Conclusion

This compound is a powerful research tool for elucidating the role of the NLRP3 inflammasome in the complex pathogenesis of autoimmune diseases. The protocols provided here offer a starting point for investigating its therapeutic potential in a range of in vitro and in vivo settings. As with any experimental system, optimization of concentrations, timing, and specific readouts will be necessary to achieve the most robust and informative results.

References

Application Notes and Protocols for NP3-562 in Cryopyrin-Associated Periodic Syndromes (CAPS) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene.[1][2][3] These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[1][4][5] This uncontrolled cytokine release results in systemic inflammation, manifesting as fever, rash, and in severe cases, organ damage.[1][6][7]

NP3-562 is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[8][9] It directly targets the NACHT domain of the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[9] With its demonstrated efficacy in inhibiting IL-1β release in various cellular and in vivo models, this compound serves as a valuable research tool for investigating the pathophysiology of CAPS and for the preclinical evaluation of NLRP3-targeted therapeutics.[8][9] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for CAPS-related studies.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The inhibitory activity of this compound on NLRP3 inflammasome activation has been quantified across various models. The following tables summarize the key efficacy data for this compound.

Table 1: In Vitro Inhibition of IL-1β Release by this compound

Cell ModelStimulationIC50 (nM)Reference
THP-1 cellsNigericin66[8]
THP-1 cellsNigericin90[9]
Human Whole BloodLPS/ATP214[8][9]
Mouse Whole BloodLPS/ATP248[8][9]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministrationDosageKey FindingsReference
Mouse Acute Peritonitis ModelOral (p.o.), single dose30 mg/kgFull inhibition of IL-1β release.[8]
Mouse Acute Peritonitis ModelOral (p.o.), single dose3-100 mg/kgRobust, dose-dependent inhibition of IL-1β. >90% inhibition at 30 and 100 mg/kg.[8]
Female C57BL/6 MiceOral (p.o.)50 mg/kg90% IL-1β inhibition at a blood concentration of 1.68 ± 0.53 μM.[9]
Mouse ModelOral (p.o.), single dose50 mg/kgBrain exposure of 0.398 μM, demonstrating CNS penetration (Brain-to-plasma ratio of 0.2).[8]

Table 3: this compound Binding Affinity

AssayTargetIC50 (µM)Reference
FP binding assayNLRP3 NACHT domain0.26[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 1 & 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage NP3_562 This compound NP3_562->NLRP3_inactive Binds to NACHT domain, prevents activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_setup Cell Culture & Priming cluster_treatment Inhibitor Treatment & Activation cluster_analysis Downstream Analysis Cell_Culture 1. Culture Immune Cells (e.g., THP-1, BMDMs) Priming 2. Prime with LPS (e.g., 1 µg/mL for 3-4 hours) Cell_Culture->Priming NP3_562_Treatment 3. Pre-incubate with this compound (Dose-response, e.g., 1-1000 nM for 1 hour) Priming->NP3_562_Treatment Activation 4. Activate with NLRP3 Stimulus (e.g., Nigericin or ATP for 1-2 hours) NP3_562_Treatment->Activation Collect_Supernatant 5. Collect Supernatant and Cell Lysate Activation->Collect_Supernatant ELISA 6a. IL-1β/IL-18 ELISA Collect_Supernatant->ELISA Caspase_Assay 6b. Caspase-1 Activity Assay Collect_Supernatant->Caspase_Assay LDH_Assay 6c. LDH Assay (Pyroptosis) Collect_Supernatant->LDH_Assay

Caption: In vitro workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Inhibition of IL-1β Secretion in THP-1 Macrophages

This protocol details the steps to assess the dose-dependent inhibition of IL-1β secretion by this compound in a human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • DMSO (cell culture grade)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 20 nM to differentiate the monocytes into macrophages.

    • Incubate for 3 days at 37°C in a 5% CO2 incubator.

  • Priming:

    • After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with warm PBS.

    • Add fresh RPMI-1640 medium containing 1 µg/mL LPS to each well.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 medium to create a serial dilution (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration is below 0.1%.

    • After the LPS priming, gently remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Pre-incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Add Nigericin to each well to a final concentration of 20 µM.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for IL-1β measurement.

    • Perform the IL-1β ELISA according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the dose-response curve.

Protocol 2: Caspase-1 Activity Assay

This protocol measures the activity of caspase-1, a direct downstream effector of the NLRP3 inflammasome, using a commercially available luminescence-based assay.

Materials:

  • Differentiated and treated cells in a 96-well plate (from Protocol 1)

  • Caspase-Glo® 1 Inflammasome Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.[10][11] This typically involves reconstituting the lyophilized substrate with the provided buffer.[11]

  • Assay:

    • Equilibrate the 96-well plate containing the cells and the Caspase-Glo® 1 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of active caspase-1.

    • To confirm specificity, parallel samples can be treated with the caspase-1 inhibitor Ac-YVAD-CHO, which is often included in the assay kit.[12][13]

Protocol 3: Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Release Assay

This protocol quantifies pyroptosis, a form of inflammatory cell death, by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant.

Materials:

  • Differentiated and treated cells in a 96-well plate (from Protocol 1)

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment and activation (as in Protocol 1), centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Avoid disturbing the cell pellet.

  • Maximum LDH Release Control:

    • To a set of control wells (cells treated with vehicle and stimulus), add the lysis buffer provided in the kit (e.g., 10 µL of 10X Lysis Buffer) to induce 100% cell lysis.

    • Incubate for 45 minutes at 37°C.

    • Centrifuge the plate and collect the supernatant as the "maximum LDH release" sample.

  • Assay:

    • Prepare the reaction mixture according to the kit's instructions. This typically involves mixing a substrate and a catalyst.

    • Add the reaction mixture to each well containing the supernatant samples.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm and 680 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity (pyroptosis) using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100

Protocol 4: In Vivo Efficacy Assessment in a Mouse Model of CAPS

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a knock-in mouse model of CAPS. These mice harbor a gain-of-function mutation in the Nlrp3 gene and develop spontaneous inflammation.[4][14]

Materials:

  • CAPS knock-in mice (e.g., Nlrp3 N475K) and wild-type littermate controls[4][14]

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

  • Blood collection supplies

  • Tissue collection and processing reagents

  • Mouse IL-1β ELISA kit

Procedure:

  • Dosing:

    • Administer this compound orally to CAPS mice at various doses (e.g., 10, 30, 100 mg/kg) once or twice daily for a specified treatment period.

    • Administer the vehicle to a control group of CAPS mice.

  • Monitoring:

    • Monitor the mice for clinical signs of inflammation, such as skin lesions, body weight changes, and general activity levels.

    • Collect blood samples at various time points to measure serum IL-1β levels and for pharmacokinetic analysis.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues (e.g., spleen, liver, skin) for histological analysis of inflammatory infiltrates and for measuring tissue cytokine levels.

    • Measure IL-1β levels in the serum and tissue homogenates using an ELISA kit.

  • Data Analysis:

    • Compare the clinical scores, body weight, and cytokine levels between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Concluding Remarks

This compound is a specific and potent inhibitor of the NLRP3 inflammasome, making it an invaluable tool for researchers investigating the molecular mechanisms of CAPS and other NLRP3-driven diseases. The protocols outlined in these application notes provide a robust framework for assessing the in vitro and in vivo activity of this compound, enabling a comprehensive evaluation of its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.

References

Application Notes and Protocols for the Evaluation of NLRP3 Inflammasome Inhibitors in Gout and Type 2 Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "NP3-562" did not yield any specific information. The following application notes and protocols are based on the established role of the NLRP3 inflammasome in gout and type 2 diabetes and utilize methodologies reported for other NLRP3 inhibitors. These should serve as a general guide for the preclinical evaluation of a hypothetical NLRP3 inhibitor.

Introduction to NLRP3 in Gout and Type 2 Diabetes

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a variety of inflammatory diseases.

Gout: In gout, monosodium urate (MSU) crystals, which form in the joints due to hyperuricemia, are recognized as a danger signal by macrophages.[1][2] This leads to the activation of the NLRP3 inflammasome, triggering a cascade of events that result in the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β), and subsequent joint inflammation and pain.[1][2]

Type 2 Diabetes (T2D): In type 2 diabetes, metabolic stressors such as high glucose, free fatty acids, and islet amyloid polypeptide can act as danger-associated molecular patterns (DAMPs) that activate the NLRP3 inflammasome in myeloid cells.[3] This chronic low-grade inflammation contributes to insulin resistance and pancreatic β-cell dysfunction.[3]

Targeting the NLRP3 inflammasome presents a promising therapeutic strategy for both gout and type 2 diabetes.

Signaling Pathways

The activation of the NLRP3 inflammasome is a two-step process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through Toll-like receptor (TLR) signaling. The second signal (activation) is triggered by various stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active form.

NLRP3_Signaling cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR NFkB NF-κB TLR->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β Pro_IL1B->IL1B Cleavage NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change Stimuli MSU Crystals (Gout) Metabolic Stressors (T2D) Stimuli->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->Pro_IL1B Inflammasome->Casp1 Activation Inflammation Inflammation IL1B->Inflammation

Figure 1: NLRP3 Inflammasome Signaling Pathway.

Experimental Workflows

Gout Model Experimental Workflow

A common preclinical model for gout involves the injection of MSU crystals into the paw or air pouch of mice to induce an acute inflammatory response.

Gout_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model C57BL/6 Mice Groups Vehicle Control Test Compound (e.g., this compound) Positive Control (e.g., Colchicine) Animal_Model->Groups Dosing Administer Vehicle or Compound (e.g., oral gavage) Groups->Dosing MSU_Injection Inject MSU Crystals (e.g., intra-articular or subcutaneous) Dosing->MSU_Injection Monitoring Monitor Paw Swelling and Pain Response (e.g., caliper measurement, von Frey test) MSU_Injection->Monitoring Sacrifice Euthanize Mice and Collect Samples (e.g., paw tissue, serum, peritoneal lavage) Monitoring->Sacrifice Histology Histological Analysis of Joint Inflammation Sacrifice->Histology Cytokine Measure IL-1β Levels (ELISA, Western Blot) Sacrifice->Cytokine Inflammasome_Activity Assess Inflammasome Activity (e.g., ASC speck formation) Sacrifice->Inflammasome_Activity

Figure 2: Workflow for a mouse model of MSU-induced gout.
Type 2 Diabetes Model Experimental Workflow

Animal models of T2D, such as diet-induced obese (DIO) mice or genetically modified mice (e.g., db/db mice), are used to study the effects of NLRP3 inhibitors on metabolic parameters.

T2D_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Diet-Induced Obese (DIO) Mice or db/db Mice Groups Vehicle Control Test Compound (e.g., this compound) Positive Control (e.g., Metformin) Animal_Model->Groups Dosing Chronic Administration of Vehicle or Compound (e.g., daily oral gavage for several weeks) Groups->Dosing Monitoring Monitor Body Weight, Food Intake, and Blood Glucose Dosing->Monitoring Metabolic_Tests Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) Monitoring->Metabolic_Tests Sacrifice Euthanize Mice and Collect Tissues (e.g., liver, adipose tissue, pancreas, serum) Metabolic_Tests->Sacrifice Serum_Analysis Measure Serum Insulin, Lipids, and Inflammatory Cytokines (e.g., IL-1β) Sacrifice->Serum_Analysis Tissue_Analysis Histological Analysis of Liver (steatosis) and Pancreatic Islets (β-cell mass) Sacrifice->Tissue_Analysis Gene_Expression Analyze Gene Expression of Inflammatory and Metabolic Markers in Tissues (qPCR) Sacrifice->Gene_Expression

Figure 3: Workflow for a mouse model of type 2 diabetes.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative outcomes of a successful NLRP3 inhibitor in preclinical models of gout and type 2 diabetes.

Parameter Gout Model (MSU-induced) Type 2 Diabetes Model (e.g., DIO)
Paw Swelling Significant reduction in paw volume/thickness compared to vehicle.Not Applicable
Pain Response Increased paw withdrawal threshold in response to mechanical stimuli.Not Applicable
IL-1β Levels (local/systemic) Significant decrease in IL-1β concentration in paw tissue/serum.Significant decrease in systemic and tissue-specific IL-1β levels.
Histological Score Reduced immune cell infiltration and tissue damage in joints.Reduced hepatic steatosis and preserved pancreatic islet integrity.
Fasting Blood Glucose Not a primary endpoint.Significant reduction in fasting blood glucose levels.
Glucose Tolerance (AUC in GTT) Not ApplicableSignificant improvement in glucose clearance (lower AUC).
Insulin Sensitivity (ITT) Not ApplicableSignificant improvement in insulin-mediated glucose disposal.
Serum Insulin Not a primary endpoint.Reduction towards normal levels, indicating improved insulin sensitivity.

Experimental Protocols

Protocol 1: In Vivo Mouse Model of MSU-Induced Gout

This protocol is adapted from methodologies described for studying NLRP3 inflammasome activation in gout.[1][4]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • Test compound (hypothetical this compound)

  • Vehicle control

  • Positive control (e.g., Colchicine)

  • Anesthesia (e.g., isoflurane)

  • 29-gauge insulin syringes

  • Calipers for paw measurement

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group): Vehicle, Test Compound (at various doses), and Positive Control.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) one hour before MSU injection.

  • Anesthesia: Anesthetize mice using isoflurane.

  • MSU Injection: Inject 1 mg of MSU crystals in 20 µL of sterile PBS into the left hind paw of each mouse. Inject 20 µL of sterile PBS into the right hind paw as an internal control.

  • Paw Swelling Measurement: Measure the thickness of both hind paws using a digital caliper at baseline (0 hours) and at regular intervals post-injection (e.g., 2, 4, 8, 12, 24 hours).

  • Pain Assessment (Optional): Assess mechanical allodynia using von Frey filaments at various time points.

  • Sample Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Collect blood for serum analysis and excise the paw tissue.

  • Analysis:

    • Histology: Fix paw tissue in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration.

    • Cytokine Measurement: Homogenize paw tissue and measure IL-1β levels using an ELISA kit.

Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the use of bone marrow-derived macrophages (BMDMs) to assess the direct inhibitory effect of a compound on NLRP3 inflammasome activation.[4]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-cell conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (NLRP3 activators)

  • Test compound (hypothetical this compound)

  • ELISA kit for mouse IL-1β

  • Reagents for Western blotting (antibodies against Caspase-1 p20 and IL-1β p17)

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM with 20% L929-conditioned medium or 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

  • Cell Plating: Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 45 minutes.

  • Sample Collection:

    • Collect the cell culture supernatants to measure secreted IL-1β.

    • Lyse the cells to prepare protein lysates for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatants using an ELISA kit.

    • Western Blot: Analyze the cell lysates for the cleaved (active) forms of Caspase-1 (p20 subunit) and IL-1β (p17 subunit).

These protocols provide a foundational framework for the preclinical evaluation of a novel NLRP3 inhibitor in the context of gout and type 2 diabetes. Specific parameters such as compound dosage, timing of administration, and choice of animal model may require optimization.

References

Troubleshooting & Optimization

NP3-562 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists working with the NLRP3 inhibitor, NP3-562. It covers solubility in DMSO and aqueous buffers, experimental protocols, and potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, orally bioavailable, tricyclic inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by binding to the NLRP3 NACHT domain, which prevents the assembly of the inflammasome complex.[2][4] This, in turn, inhibits the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). A solubility of at least 10 mM in DMSO has been reported.[4] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of some compounds.[5]

Q3: How do I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound powder. If the compound does not dissolve immediately with gentle vortexing, you can try ultrasonic treatment to aid dissolution.[5] The table below provides the required volumes of DMSO for common stock concentrations, based on a molecular weight of 437.94 g/mol .[2]

Q4: What is the solubility of this compound in aqueous buffers like PBS?

Q5: How can I determine the precise solubility of this compound in my experimental buffer?

A5: The equilibrium solubility of a compound can be reliably determined using the shake-flask method.[7] This involves adding an excess of the compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-72 hours), separating the undissolved solid, and then quantifying the concentration of this compound in the supernatant using an analytical method like High-Performance Liquid Chromatography (HPLC).[7]

Data Presentation

Table 1: this compound Stock Solution Preparation in DMSO
Desired ConcentrationMass of this compound (MW: 437.94)Volume of DMSO to Add
1 mg 5 mg
1 mM 2.2834 mL11.4171 mL
5 mM 0.4567 mL2.2834 mL
10 mM 0.2283 mL1.1417 mL
Data adapted from MedchemExpress.[1]
Table 2: Example Formulations for Diluting DMSO Stocks into Aqueous Media*
Formulation Components (Order of Addition)Final ConcentrationNotes
1. 10% DMSO2. 40% PEG3003. 5% Tween-804. 45% Saline≥ 5 mg/mLThis protocol creates a clear solution suitable for in vivo use.[5]
1. 10% DMSO2. 90% (20% SBE-β-CD in saline)≥ 5 mg/mLSBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent.[6]
*Note: These formulations were developed for a structurally related compound, NP3-253, and should be considered as a starting point for optimizing this compound delivery.[5][6] Always perform small-scale tests to ensure compatibility and solubility.

Experimental Protocols & Workflows

Protocol: Determining Equilibrium Solubility via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen buffer.[7][8]

  • Preparation: Add an excess amount of this compound solid to a known volume of the test buffer (e.g., PBS) in a sealed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the vial in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment. Agitate the mixture for 24-72 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample at high speed and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[7]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC with UV detection.

  • Data Analysis: Generate a standard curve using known concentrations of this compound to accurately quantify the concentration in the saturated sample. The resulting concentration is the equilibrium solubility at the specified temperature.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Preparation Add excess this compound to buffer equil 2. Equilibration Agitate at constant temp for 24-72 hours prep->equil Ensure slurry is formed sep 3. Phase Separation Centrifuge and filter the supernatant equil->sep Equilibrium reached quant 4. Quantification Analyze filtrate concentration via HPLC sep->quant Obtain clear saturated solution report 5. Report Result Solubility (e.g., mg/mL) at specified temp quant->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[7]

Troubleshooting Guide

Q: My this compound powder is not dissolving completely in DMSO, even at a 10 mM concentration. What should I do?

A: First, ensure you are using high-quality, anhydrous DMSO.[5] Gentle warming of the solution (e.g., to 37°C) or brief sonication can help break up particulates and facilitate dissolution. Always ensure your vial is tightly sealed during these steps to prevent water absorption.

Q: When I dilute my DMSO stock solution into an aqueous buffer for my cell culture experiment, a precipitate forms. How can I prevent this?

A: This is common for compounds with low aqueous solubility. The final concentration of this compound may be exceeding its solubility limit in your final buffer.

  • Strategy 1: Lower the final concentration of this compound in your assay.

  • Strategy 2: Increase the percentage of DMSO in the final solution. However, be mindful that DMSO concentrations above 0.5% can have biological effects on many cell types.

  • Strategy 3: Perform a serial dilution of your DMSO stock into the aqueous buffer to avoid a sudden polarity shock, which can cause the compound to crash out of solution.

  • Strategy 4: For any new buffer, perform a small-scale solubility test before your main experiment to confirm the compound remains in solution at your desired working concentration.

G cluster_troubleshooting Troubleshooting: Aqueous Precipitation start Precipitate forms when diluting DMSO stock into aqueous buffer check_conc Is final this compound concentration too high? start->check_conc check_dmso Is final DMSO concentration too low? check_conc->check_dmso No sol_lower_np3 Solution: Lower the final This compound concentration check_conc->sol_lower_np3 Yes sol_inc_dmso Solution: Increase final DMSO % (check cell tolerance) check_dmso->sol_inc_dmso Yes sol_test Action: Perform pre-experiment solubility test check_dmso->sol_test No

Caption: A logical guide for troubleshooting precipitation issues when making aqueous dilutions.

Q: My vehicle control (containing only DMSO) is showing some level of inflammasome activation. Is this possible?

A: Yes. It has been reported that high concentrations of DMSO (e.g., >1-2%) can induce the assembly of the NLRP3 inflammasome and activate caspase-1.[9] It is critical to keep the final concentration of DMSO as low as possible and consistent across all treatment groups, including the untreated control, to ensure that the observed effects are due to this compound and not the solvent vehicle.

This compound Signaling Pathway

This compound targets the NLRP3 inflammasome pathway. This pathway is typically activated by two signals. Signal 1 (Priming) involves activation of the NF-κB pathway, leading to the upregulation of NLRP3 and pro-IL-1β. Signal 2 (Activation) is triggered by various danger signals, leading to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). This complex facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. This compound directly binds to NLRP3 to prevent the assembly step.[3][4][10]

G cluster_pathway NLRP3 Inflammasome Pathway PAMPs Signal 1 (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Pathway TLR4->NFkB Transcription Transcription NFkB->Transcription proIL1B_mRNA pro-IL-1β & NLRP3 mRNA Transcription->proIL1B_mRNA NLRP3 NLRP3 proIL1B_mRNA->NLRP3 proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B DAMPs Signal 2 (e.g., ATP, Nigericin) DAMPs->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B proIL1B->IL1B NP3_562 This compound NP3_562->Inflammasome Inhibits

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Preventing NP3-562 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of NP3-562 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What does this compound precipitation look like in cell culture media?

A1: this compound precipitation can appear in several ways. You might observe the media becoming cloudy or hazy, the formation of small particles visible to the naked eye or under a microscope, or the appearance of larger crystals, often at the bottom of the culture vessel.[1] It is important to differentiate this from microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in the pH of the media (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[1]

Q2: What are the common causes of this compound precipitation in cell culture?

A2: The precipitation of this compound, like many experimental compounds, can be attributed to several factors:

  • Physicochemical Properties: Many research compounds have low water solubility.[2]

  • Solvent-Related Issues: A common solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous environment of cell culture media, the sudden shift in solvent polarity can lead to the compound precipitating out of solution.[1]

  • High Compound Concentration: Every compound has a maximum solubility in a given solvent system. If the final concentration of this compound in the cell culture medium exceeds this limit, it will precipitate.[1]

  • Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. For instance, transferring media from cold storage to a 37°C incubator might cause some compounds to precipitate. Repeated freeze-thaw cycles of stock solutions can also encourage precipitation.[1]

  • pH of the Medium: The pH of the cell culture medium can affect the charge state and solubility of a compound.[1]

  • Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium and phosphate) and proteins, can interact with this compound, potentially forming insoluble complexes.[1]

Q3: My this compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

A3: This is a common issue when working with compounds dissolved in DMSO. Here are several strategies to prevent precipitation upon dilution into aqueous media:

  • Optimize the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as high concentrations can be toxic to cells.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform intermediate dilutions in media or a buffer like PBS.

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]

  • Add the compound slowly while vortexing: Gently vortex or swirl the medium while slowly adding the this compound stock solution to facilitate rapid and uniform mixing.

Q4: Can the type of cell culture medium I use affect this compound precipitation?

A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and other components that can interact with your compound.[1] For example, media with higher levels of calcium or phosphate may be more likely to form insoluble precipitates with certain compounds.[1] If you are observing precipitation, you could try testing the solubility of this compound in a simpler buffered solution, like PBS, to determine if media components are contributing to the issue.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Media becomes cloudy immediately after adding this compound.- Exceeded solubility limit.- Solvent shock from direct addition of concentrated DMSO stock.- Lower the final concentration of this compound.- Prepare an intermediate dilution of the stock solution in media before adding to the final culture volume.- Slowly add the stock solution to the media while gently vortexing.
Precipitate forms after incubation at 37°C.- Temperature-dependent solubility.- Compound instability over time at 37°C.- Ensure the stock solution is properly dissolved before use.- Minimize the time the final working solution is stored before being added to cells.- Evaluate the stability of this compound at 37°C in your specific media.
Crystals are observed at the bottom of the culture plate.- Slow precipitation over time.- High concentration of the compound.- Visually inspect the culture plates at regular intervals after adding the compound.- Consider using a lower, yet still effective, concentration of this compound.- Test the solubility of this compound in your specific cell culture medium at the intended working concentration.
Cell death is observed along with precipitation.- Toxicity from the precipitate.- High concentration of the compound or solvent.- Determine the maximum non-toxic concentration of both this compound and the solvent (e.g., DMSO) for your specific cell line.- Ensure the precipitate is not a result of contamination.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the this compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to consult the manufacturer's data sheet for solubility information.[4][5]

    • Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication may be used, but be cautious of compound stability.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[6]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the concentrated this compound stock solution.

    • In a sterile tube, perform an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, dilute the 10 mM stock 1:100 in media to achieve a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or the concentrated stock if not performing an intermediate dilution) to the final volume of pre-warmed (37°C) cell culture medium to reach the desired final concentration.

    • Add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol describes a method to determine the highest concentration of this compound that can be prepared in your specific cell culture medium without precipitating.

Materials:

  • This compound concentrated stock solution in DMSO

  • Sterile cell culture medium

  • Sterile 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a Serial Dilution of this compound:

    • In a 96-well plate, prepare a serial dilution of the this compound stock solution in your cell culture medium. Aim for a range of concentrations that brackets your intended working concentration.

    • Include a negative control containing only the cell culture medium with the same final concentration of DMSO as the highest this compound concentration.

  • Incubate and Measure:

    • Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2, 4, or 24 hours).

    • At each time point, measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or scattering is indicative of precipitation.[1]

  • Determine the Kinetic Solubility:

    • The highest concentration of this compound that does not show a significant increase in absorbance or scattering compared to the negative control is considered the kinetic solubility under these conditions.[1]

Visual Guides

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application dissolve Dissolve this compound in 100% DMSO aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prewarm Pre-warm Media to 37°C aliquot->prewarm Thaw one aliquot dilute Serially Dilute Stock into Pre-warmed Media prewarm->dilute vortex Add to Final Volume while Vortexing dilute->vortex add_to_cells Add to Cells vortex->add_to_cells

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the final DMSO concentration >0.5%? check_concentration->check_solvent No solution_concentration Lower the final concentration check_concentration->solution_concentration Yes check_temp Was the media pre-warmed? check_solvent->check_temp No solution_solvent Reduce final DMSO concentration check_solvent->solution_solvent Yes check_mixing Was the addition slow with mixing? check_temp->check_mixing Yes solution_temp Pre-warm media to 37°C check_temp->solution_temp No solution_mixing Add dropwise while vortexing check_mixing->solution_mixing No solution_solubility_test Perform a solubility test in your specific media check_mixing->solution_solubility_test Yes

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing NP3-562 for Primary Immune Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of the NLRP3 inhibitor, NP3-562, for use with primary immune cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. Its mechanism of action involves binding to the NLRP3 NACHT domain, which prevents the assembly of the inflammasome complex. This, in turn, inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What is a recommended starting concentration for this compound in primary immune cell cultures?

A2: A good starting point for in vitro experiments is to perform a dose-response curve centering around the known IC50 values. For human whole blood, the reported IC50 for IL-1β inhibition is 214 nM. We recommend a screening range from 10 nM to 10 µM to establish the optimal concentration for your specific cell type and stimulation conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can inactivate the product. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

Problem: I am observing high levels of cell death and toxicity in my primary cell cultures after treatment with this compound.

  • Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to primary cells.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%). Prepare a vehicle control with the same solvent concentration to assess its baseline toxicity.

  • Possible Cause 2: Off-Target Effects at High Concentrations. The concentration of this compound may be too high, leading to cytotoxicity.

    • Solution: Perform a cytotoxicity assay (see Protocol 2) in parallel with your functional assay. Determine the concentration range that effectively inhibits the target without significantly impacting cell viability. Lower the concentration of this compound used in your experiments.

  • Possible Cause 3: Stressed Primary Cells. Primary immune cells are sensitive to handling and culture conditions.

    • Solution: Ensure optimal cell isolation and culture techniques. Allow cells to rest after isolation before starting the experiment. Use appropriate culture media and supplements.

Problem: I am not observing any inhibition of IL-1β release, even at high concentrations of this compound.

  • Possible Cause 1: Ineffective Inflammasome Activation. The stimulus used to activate the NLRP3 inflammasome may not be working correctly.

    • Solution: Confirm the activity of your stimuli (e.g., LPS, Nigericin, ATP). Include a positive control (stimulated cells without this compound) and a negative control (unstimulated cells) in every experiment.

  • Possible Cause 2: Incorrect Timing. The timing of this compound addition relative to cell stimulation is crucial.

    • Solution: Typically, cells are pre-incubated with the inhibitor for a period (e.g., 30-60 minutes) before the addition of the NLRP3 activator (Signal 2, like Nigericin or ATP). Optimize this pre-incubation time.

  • Possible Cause 3: Degraded this compound Compound. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of this compound from a properly stored stock solution. If issues persist, consider purchasing a new batch of the compound.

Problem: There is high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Numbers. Uneven cell seeding across wells is a common source of variability.

    • Solution: Ensure cells are thoroughly resuspended before plating. Use calibrated pipettes and verify cell counts for accuracy.

  • Possible Cause 2: Donor-to-Donor Variability. Primary immune cells from different donors can exhibit significant biological variation in their response.

    • Solution: Whenever possible, perform experiments using cells from multiple donors to ensure the observed effects are consistent. Analyze data on a per-donor basis before pooling.

  • Possible Cause 3: Pipetting Errors. Inaccurate dilution of the inhibitor or other reagents can lead to inconsistent results.

    • Solution: Prepare master mixes of reagents for each condition to minimize pipetting errors. Use a logical plate layout and double-check all calculations.

Reference Data

Table 1: Reported IC50 Values for this compound

Cell/System Type Stimulus Readout IC50 Value
THP-1 Cells Nigericin IL-1β Release 66 nM
Human Whole Blood Nigericin IL-1β Release 214 nM

| Mouse Whole Blood (50%) | LPS / ATP | IL-1β Secretion | 248 nM |

Table 2: Recommended Starting Concentration Ranges for Screening in Primary Immune Cells

Cell Type Recommended Starting Range Key Considerations
Human PBMCs 10 nM - 10 µM Heterogeneous population; response may vary.
Purified T Cells 50 nM - 5 µM Ensure appropriate stimulation to induce target pathways.
Purified NK Cells 50 nM - 5 µM Cytotoxicity and cytokine release are key readouts.

| Monocytes/Macrophages | 1 nM - 1 µM | Highly sensitive to NLRP3 stimulation. |

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound in Human PBMCs

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10⁵ cells/well. Allow cells to rest for 2-4 hours.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 10 µM to 10 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Remove the medium from the cells and add the this compound dilutions and vehicle control. Incubate for 1 hour at 37°C, 5% CO₂.

  • NLRP3 Priming (Signal 1): Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except the unstimulated control). Incubate for 3 hours.

  • NLRP3 Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to 10 µM to the appropriate wells.

  • Incubation: Incubate the plate for an additional 1-6 hours (optimize time as needed).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of IL-1β in the supernatant using a validated ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing this compound Cytotoxicity

  • Experimental Setup: Follow steps 1-4 from Protocol 1 to set up the cell plate and add the this compound dilutions.

  • Incubation: Incubate the cells for the total duration of your functional experiment (e.g., pre-incubation time + stimulation time).

  • Viability Assessment: Assess cell viability using a preferred method:

    • Trypan Blue Exclusion: Resuspend cells, mix with Trypan Blue stain, and count viable (unstained) versus non-viable (blue) cells using a hemocytometer.

    • MTT/XTT Assay: Add the metabolic dye (e.g., MTT) to the wells, incubate, and then measure the colorimetric change, which correlates with the number of viable cells.

    • Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and analyze via flow cytometry or fluorescence microscopy.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.

Pathways and Workflows

NP3_562_Mechanism This compound Mechanism of Action cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B Casp1 Active Caspase-1 Pro_IL1B->Casp1 Stimulus Stimulus (e.g., Nigericin, ATP) NLRP3_node NLRP3 Stimulus->NLRP3_node Inflammasome Inflammasome Assembly NLRP3_node->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 Cleavage NP3_562 This compound NP3_562->NLRP3_node Inhibits IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage

Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking IL-1β maturation.

Experimental_Workflow Experimental Workflow for Optimizing this compound cluster_readout Readouts start Isolate Primary Immune Cells seed Seed Cells in 96-Well Plate start->seed preincubate Pre-incubate with This compound Dilutions (Dose-Response) seed->preincubate prime Prime with Signal 1 (e.g., LPS) preincubate->prime activate Activate with Signal 2 (e.g., ATP, Nigericin) prime->activate incubate Incubate activate->incubate collect Collect Supernatant (& Cells for Viability) incubate->collect elisa Cytokine Measurement (ELISA) collect->elisa viability Cytotoxicity Assay (e.g., MTT, Live/Dead) collect->viability analyze Analyze Data: Calculate IC50 & Assess Toxicity elisa->analyze viability->analyze

Caption: Workflow for determining this compound IC50 and cytotoxicity in primary cells.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Experiments start Experiment Issue no_inhibition No IL-1β Inhibition? start->no_inhibition Function high_toxicity High Cell Toxicity? start->high_toxicity Viability check_stimuli Check Stimuli Activity (Positive Control) no_inhibition->check_stimuli Yes check_vehicle Check Vehicle Control (e.g., DMSO Conc. ≤ 0.1%) high_toxicity->check_vehicle Yes check_compound Check this compound (Fresh Aliquot) check_stimuli->check_compound Stimuli OK check_timing Optimize Pre-incubation Time check_compound->check_timing Compound OK resolve_inhibition Problem Solved check_timing->resolve_inhibition lower_conc Lower this compound Concentration Range check_vehicle->lower_conc Vehicle OK check_cells Assess Baseline Cell Health lower_conc->check_cells Toxicity Persists resolve_toxicity Problem Solved check_cells->resolve_toxicity

Caption: A logical guide for troubleshooting common this compound experimental issues.

NP3-562 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of NP3-562, a potent, orally bioavailable NLRP3 inflammasome inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both solid compound and solutions are summarized below.

FormStorage TemperatureDurationNotes
Solid Powder -20°C> 2 years[1]Store in a dry, dark environment.[1]
0-4°CShort-term (days to weeks)[1]Store in a dry, dark environment.[1]
DMSO Solution -80°C6 months[2]Aliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 month[2]Aliquot to avoid repeated freeze-thaw cycles.[2]
4°C2 weeksFor short-term use.
Aqueous Solution N/AFresh preparation recommended[2]Prepare fresh for each in vivo experiment on the day of use.[2]

2. How should I prepare this compound stock solutions?

To prepare a stock solution, dissolve this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO).[2] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[2]

3. Is this compound stable at room temperature?

This compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended conditions should be followed to ensure compound integrity.

4. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the NLRP3 inflammasome.[3] Its activation of the inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2] this compound binds to the NACHT domain of the NLRP3 protein, which is a crucial step in the assembly and activation of the inflammasome complex. An X-ray structure of this compound bound to the NLRP3 NACHT domain has revealed a unique binding mode compared to other known sulfonylurea-based inhibitors.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no inhibition of IL-1β release in cell-based assays. Improper storage of this compound: Compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles of the stock solution.Always store the solid compound and stock solutions at the recommended temperatures. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]
Incorrect concentration: Errors in calculating the final concentration for the experiment.Double-check all calculations for dilutions. Use a recently calibrated pipette.
Cell health and stimulation: Cells may not be healthy or properly stimulated to induce NLRP3 inflammasome activation.Ensure cells are healthy and in the logarithmic growth phase. Confirm the activity of the stimulating agent (e.g., Nigericin, ATP) at the concentration used.
Precipitation of this compound in aqueous solutions for in vivo studies. Low solubility in aqueous buffers: this compound has limited solubility in aqueous solutions.For in vivo experiments, it is recommended to prepare a fresh formulation on the day of use.[2] If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[2] Consider using a formulation with excipients that enhance solubility.
Inconsistent results between experiments. Variability in compound handling: Inconsistent preparation of stock and working solutions.Standardize the protocol for solution preparation. Ensure the compound is fully dissolved before use.
Batch-to-batch variability of this compound: While suppliers provide purity information, slight variations may exist.If possible, use the same batch of this compound for a series of related experiments.

Experimental Protocols

Protocol 1: General Guideline for a Cell-Based NLRP3 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in THP-1 cells, a human monocytic cell line.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed THP-1 cells p2 Differentiate with PMA p1->p2 t1 Prime with LPS p2->t1 t2 Pre-treat with this compound t1->t2 t3 Stimulate with Nigericin/ATP t2->t3 a1 Collect supernatant t3->a1 a2 Measure IL-1β release (ELISA) a1->a2

Workflow for NLRP3 inhibition assay.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in appropriate media.

    • Seed cells into 96-well plates.

    • Differentiate the cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA).

  • Priming and Treatment:

    • Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.

    • Pre-incubate the cells with various concentrations of this compound for a specified time.

    • Stimulate the NLRP3 inflammasome with a known activator, such as Nigericin or ATP.

  • Analysis:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 value, the concentration at which this compound inhibits 50% of the IL-1β release, can then be calculated. This compound has been shown to inhibit IL-1β release in Nigericin-stimulated THP-1 cells with an IC50 of 66 nM.[3]

Signaling Pathway

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

nlrp3_pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Pro_IL18 Pro-IL-18 Transcription->Pro_IL18 Stimuli Nigericin, ATP, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Casp1->Pro_IL18 GSDMD Gasdermin-D Casp1->GSDMD cleavage NP3562 This compound NP3562->NLRP3_active Inhibits (binds to NACHT domain) IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b cleavage IL18 Mature IL-18 Pro_IL18->IL18 cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis cleavage

This compound inhibits NLRP3 activation.

References

troubleshooting inconsistent results with NP3-562

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NP3-562, a potent and orally bioavailable NLRP3 inflammasome inhibitor.

Troubleshooting Inconsistent Results with this compound

Q1: I am observing high variability in the IC50 value of this compound in my experiments. What are the potential causes and solutions?

High variability in IC50 values can stem from several factors, from reagent handling to experimental setup.

Potential Causes:

  • Improper Storage and Handling: this compound stock solutions may degrade with repeated freeze-thaw cycles.[1]

  • Solvent Incompatibility: The choice of solvent and its final concentration in the assay can affect compound solubility and cell health.

  • Cell Health and Density: Inconsistent cell density or poor cell viability can significantly impact the cellular response to this compound.

  • Variability in NLRP3 Activation: The timing and concentration of priming agents (e.g., LPS) and activators (e.g., Nigericin, ATP) are critical for consistent inflammasome activation.

  • Reagent Quality: The quality and batch-to-batch variation of reagents like LPS and ATP can lead to inconsistent results.

Recommended Solutions:

  • Aliquot Stock Solutions: Upon reconstitution, aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or inflammasome activation.

  • Standardize Cell Culture: Maintain a consistent cell seeding density and ensure high cell viability (>95%) before starting the experiment.

  • Optimize Stimulation Conditions: Titrate the concentrations of LPS and the NLRP3 activator (Nigericin or ATP) to determine the optimal concentrations for robust and reproducible IL-1β release in your specific cell type.

  • Ensure Reagent Consistency: Use high-quality reagents and consider lot-to-lot testing for critical components like LPS.

Troubleshooting Workflow for IC50 Variability

cluster_Start Start cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_Resolution Resolution Start Inconsistent IC50 Results Reagent Check Reagent Stability (this compound, LPS, ATP) Start->Reagent Protocol Review Experimental Protocol Start->Protocol Cells Assess Cell Health & Density Start->Cells Aliquot Prepare Fresh Aliquots Reagent->Aliquot Titrate Re-optimize Stimulant Concentrations Protocol->Titrate Standardize Standardize Cell Culture Conditions Cells->Standardize End Consistent Results Aliquot->End Titrate->End Standardize->End

Caption: Troubleshooting workflow for inconsistent IC50 values.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound?

This compound is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[2] It directly binds to the NLRP3 NACHT domain, which is a critical step for inflammasome assembly and activation.[2][3] This binding prevents the subsequent activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4]

NLRP3 Inflammasome Signaling Pathway and this compound Inhibition

cluster_PAMPs Pathogen/Danger Signals cluster_Activation Inflammasome Activation cluster_Inhibition Inhibition cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS, Nigericin, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage NP3562 This compound NP3562->NLRP3 Inhibits Binding IL1b IL-1β / IL-18 Casp1->IL1b Matures GSDMD Gasdermin-D (Pyroptosis) Casp1->GSDMD Cleaves

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be stored as a solid at -20°C for up to two years. Once reconstituted, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q4: What are the recommended cell types and stimulation methods to use with this compound?

This compound has been shown to be effective in various models, including:

  • Nigericin-stimulated THP-1 cells.[1]

  • LPS/ATP-stimulated human and mouse whole blood.[2]

  • A mouse model of acute peritonitis.[1][5]

A common in vitro method involves priming cells like THP-1 macrophages with LPS, followed by stimulation with an NLRP3 activator such as nigericin or ATP.

Q5: What are the known off-target effects of this compound?

This compound has a clean off-target profile and does not interfere with the NF-κB pathway, as indicated by a TNFα IC50 of >100 μM.[2]

Quantitative Data Summary

Parameter System Value Reference
IC50 Nigericin-stimulated THP-1 cells (IL-1β release)66 nM[1]
IC50 LPS/ATP-stimulated human whole blood (IL-1β release)214 nM[1][2]
IC50 LPS/ATP-stimulated mouse whole blood (IL-1β release)248 nM[1][2]
IC50 FP binding to NLRP3 NACHT domain0.26 µM[2][6]
In Vivo Efficacy Mouse acute peritonitis model (full inhibition of IL-1β)30 mg/kg (p.o.)[1][5]

Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol provides a general framework for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO (vehicle control)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Priming: Add LPS to each well to a final concentration of 100 ng/mL. Incubate for 3 hours.

  • NLRP3 Activation: Add Nigericin to each well to a final concentration of 10 µM. Incubate for 1 hour.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

References

NP3-562 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of NP3-562, a potent and orally bioavailable NLRP3 inflammasome inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is reported to have a clean off-target profile.[1][2] It is a potent inhibitor of the NLRP3 inflammasome, binding to the NLRP3 NACHT domain.[1][2] Studies have shown that it does not interfere with the NF-κB signaling pathway and has no mutagenic findings.[1][2]

Q2: Does this compound inhibit other inflammasomes?

A2: The available literature primarily focuses on the potent inhibitory activity of this compound against the NLRP3 inflammasome. While comprehensive screening data against all other known inflammasomes (e.g., NLRC4, AIM2) is not explicitly detailed in the provided search results, chemically related compounds (NIC-11 and NIC-12) have been shown to be selective for NLRP3 over NLRC4, AIM2, and pyrin inflammasomes.

Q3: Is there any evidence of this compound inhibiting kinases?

A3: While the search results do not provide data from a comprehensive kinase panel screening for this compound, the description of a "clean off-target profile" suggests a low likelihood of significant off-target kinase inhibition. For definitive confirmation in your specific experimental system, a broad kinase profiling assay would be recommended.

Q4: A related compound, CRID3 (MCC950), has been reported to have off-target effects on Carbonic Anhydrase II (CA II). Does this compound also inhibit CA II?

A4: this compound has a unique binding mode compared to sulfonylurea-based inhibitors like CRID3.[2][3][4] A study on compounds chemically related to this compound, NIC-11 and NIC-12, demonstrated that they do not inhibit Carbonic Anhydrase I (CA I) or CA II. This suggests that this compound is also unlikely to have off-target activity against these enzymes.

Q5: We are observing unexpected phenotypic changes in our cells treated with this compound that do not seem to be related to NLRP3 inhibition. What could be the cause?

A5: While this compound has a reported clean off-target profile, unexpected cellular phenotypes can arise from various factors. We recommend the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting NLRP3 activation in your system as expected. This can be done by measuring the downstream effects of NLRP3 activation, such as IL-1β secretion.

  • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the potential for any concentration-dependent off-target effects.

  • Use Appropriate Controls: Include positive and negative controls for NLRP3 activation in your experiments. A structurally unrelated NLRP3 inhibitor could also be used as a comparator.

  • Assess Cell Viability: High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) to rule out toxicity-induced artifacts.

  • Consider the Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the observed phenotype at the concentration used.

Troubleshooting Guides

Guide 1: Assessing Potential Interference with the NF-κB Pathway

Issue: You need to confirm that this compound is not affecting the NF-κB signaling pathway in your experimental setup.

Solution: A reporter gene assay is a common and effective method to assess the activation of the NF-κB pathway. The principle of this assay is that the expression of a reporter gene (e.g., luciferase or β-galactosidase) is driven by a promoter containing NF-κB binding sites.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement a Seed cells containing an NF-κB reporter construct b Allow cells to adhere overnight a->b c Pre-treat cells with this compound or vehicle control b->c d Stimulate with an NF-κB activator (e.g., TNFα, LPS) c->d e Incubate for a defined period (e.g., 4-6 hours) d->e f Lyse cells e->f g Measure reporter gene activity (e.g., luminescence, fluorescence) f->g NLRP3_Pathway cluster_0 Extracellular cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs PRR PRR PAMPs_DAMPs->PRR Signal 1 NFkB NF-κB Activation PRR->NFkB pro_IL1b_pro_IL18 Pro-IL-1β & Pro-IL-18 Transcription NFkB->pro_IL1b_pro_IL18 IL1b_IL18 Mature IL-1β & IL-18 pro_IL1b_pro_IL18->IL1b_IL18 NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., K+ efflux) ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b_pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NP3_562 This compound NP3_562->NLRP3_active Inhibition

References

Technical Support Center: Addressing NP3-562 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of the NLRP3 inflammasome inhibitor, NP3-562, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cultures treated with this compound. What is the likely mechanism of this cytotoxicity?

A1: this compound is a potent inhibitor of the NLRP3 inflammasome.[1][2][3] The primary mechanism of cell death induced by NLRP3 inflammasome activation is a lytic, pro-inflammatory form of programmed cell death called pyroptosis. This compound's inhibition of NLRP3 can, in some cellular contexts and prolonged exposures, paradoxically lead to cellular stress and cytotoxicity. However, the more direct cause of cell death when studying inflammasome activation in the presence of an inhibitor like this compound is often the initial stimulus used to activate the inflammasome (e.g., LPS + Nigericin or ATP), which triggers pyroptosis that this compound may not completely block, especially in long-term settings. Pyroptosis is mediated by the activation of caspase-1, which cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell swelling and lysis.

Q2: How can we confirm that the observed cell death is indeed pyroptosis?

A2: Several methods can be used to confirm pyroptosis:

  • Microscopy: Observe cell morphology for characteristic features of pyroptosis, such as cell swelling and the formation of large bubbles from the plasma membrane.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the culture supernatant, which is a marker of compromised cell membrane integrity, a hallmark of pyroptosis.

  • Pro-inflammatory Cytokine Measurement: Quantify the levels of mature IL-1β and IL-18 in the culture supernatant using ELISA, as their release is a direct consequence of caspase-1 activation during pyroptosis.

  • Western Blot Analysis: Detect the cleaved (active) forms of caspase-1 and GSDMD in cell lysates.

  • Flow Cytometry: Use fluorescent dyes like propidium iodide (PI) to identify cells with compromised membrane integrity. Co-staining with Annexin V can help distinguish pyroptosis from apoptosis.

Q3: Are there alternative strategies to using chemical inhibitors for mitigating this compound-associated cytotoxicity?

A3: Yes, several alternative strategies can be employed:

  • Genetic Knockdown/Knockout: Utilize siRNA or shRNA to transiently or stably knock down the expression of key components of the pyroptotic pathway, such as NLRP3 or Caspase-1.[5] CRISPR/Cas9-mediated knockout of these genes can also create cell lines resistant to pyroptosis.

  • Cell Line Selection: The expression level of Gasdermin E (GSDME) can influence a cell's susceptibility to pyroptosis versus apoptosis.[4][6][7] Cell lines with low or deficient GSDME expression may be more resistant to pyroptosis and could be a suitable alternative for long-term experiments where pyroptosis is a confounding factor.[5][8][9][10] Conversely, GSDME knockout can convert a pyroptotic phenotype to an apoptotic one.[9]

  • Dose Optimization and Intermittent Dosing: Instead of continuous exposure, consider intermittent dosing schedules for this compound. This may allow cells to recover from cellular stress while still achieving the desired level of NLRP3 inhibition over the long term.

Troubleshooting Guides

Issue 1: High levels of cell death observed within the first 48 hours of this compound treatment.
Possible Cause Troubleshooting Step Expected Outcome
This compound concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.Identification of a concentration that effectively inhibits NLRP3 without causing acute cytotoxicity.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with solvent only).No significant cell death in the vehicle control group.
Sub-optimal cell health prior to treatment. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before adding this compound.Reduced baseline cell death and more reliable experimental results.
Contamination of cell culture. Regularly test cell cultures for mycoplasma and other microbial contaminants.Healthy, uncontaminated cultures that respond consistently to treatment.
Issue 2: Gradual increase in cell death during long-term ( > 3 days) this compound treatment.
Possible Cause Troubleshooting Step Expected Outcome
Cumulative cytotoxicity of this compound. Consider lowering the maintenance dose of this compound after the initial treatment period.Maintained NLRP3 inhibition with improved long-term cell viability.
Instability of this compound in culture medium. Replenish the culture medium containing fresh this compound every 48-72 hours.Consistent compound exposure and more reproducible results.
Induction of pyroptosis by the experimental model. Co-treat with a caspase-1 inhibitor (e.g., Ac-YVAD-cmk or Z-YVAD-FMK) to block the pyroptotic pathway.Significant reduction in cell death while maintaining the effects of NLRP3 inhibition.
Nutrient depletion and waste accumulation. Ensure regular media changes to provide fresh nutrients and remove metabolic waste products.Improved overall health and viability of long-term cultures.

Experimental Protocols

Protocol 1: Mitigation of Pyroptosis using a Caspase-1 Inhibitor

This protocol describes the use of Ac-YVAD-cmk, a selective caspase-1 inhibitor, to reduce pyroptosis-mediated cell death in long-term experiments with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Ac-YVAD-cmk (Caspase-1 Inhibitor)[11][12][13]

  • DMSO (vehicle)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS, WST-1, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for long-term culture and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Ac-YVAD-cmk in DMSO. For long-term storage, it is recommended to store the reconstituted product at -20°C for up to 6 months.[11]

  • Treatment:

    • On the day of the experiment, dilute this compound and Ac-YVAD-cmk in complete culture medium to the desired final concentrations. A typical starting concentration for Ac-YVAD-cmk is 10-50 µM.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound alone, Ac-YVAD-cmk alone (as a control), or a combination of this compound and Ac-YVAD-cmk. Include a vehicle control group (DMSO).

  • Long-Term Culture and Media Changes:

    • Incubate the cells under standard culture conditions (37°C, 5% CO2).

    • For long-term experiments, it is crucial to replenish the medium containing the compounds. A general recommendation is to perform a half-medium change every 48-72 hours to maintain a consistent concentration of the inhibitor and fresh nutrients. The stability of caspase inhibitors in culture can vary, so empirical optimization for your specific experimental duration is recommended.

  • Assessment of Cell Viability:

    • At designated time points (e.g., day 3, 5, 7), assess cell viability using a preferred method (e.g., MTS assay).

    • Follow the manufacturer's protocol for the chosen viability assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Compare the viability of cells treated with this compound alone to those co-treated with Ac-YVAD-cmk to determine the extent of pyroptosis mitigation.

Protocol 2: Genetic Knockdown of NLRP3 using siRNA

This protocol provides a general workflow for the transient knockdown of NLRP3 expression to reduce this compound-associated cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • NLRP3-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for qPCR and Western blot analysis

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute NLRP3 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Post-Transfection and Treatment:

    • Incubate the cells for 24-48 hours to allow for gene knockdown.

    • After the incubation period, replace the medium with fresh medium containing this compound at the desired concentration.

  • Validation of Knockdown:

    • At 48-72 hours post-transfection, harvest a subset of cells to validate NLRP3 knockdown efficiency using qPCR (for mRNA levels) and Western blot (for protein levels).

  • Assessment of Cytotoxicity:

    • Continue the long-term culture with this compound treatment, performing media changes as required.

    • At desired time points, assess cell viability and compare the cytotoxicity in NLRP3 knockdown cells to the control siRNA-transfected cells.

Data Presentation

Table 1: Summary of IC50 Values for this compound

Cell Type/ModelStimulationIC50Reference
THP-1 cellsNigericin66 nM[2]
Human whole bloodLPS/ATP214 nM[2]
Mouse whole bloodLPS/ATP248 nM[2]
Mouse acute peritonitis model->90% inhibition at 30 mg/kg[2]

Table 2: Common Cell Viability and Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTS/WST-1 Assay Reduction of tetrazolium salt to a colored formazan product by metabolically active cells.Simple, rapid, and high-throughput compatible.Can be affected by changes in cellular metabolism not related to viability.
ATP-based Assay (e.g., CellTiter-Glo) Measures ATP levels, which correlate with the number of viable cells.Highly sensitive and rapid.Requires a luminometer; endpoint assay.
LDH Release Assay Measures the release of lactate dehydrogenase from cells with damaged membranes.Directly measures cytotoxicity (membrane integrity).Can be influenced by serum LDH; endpoint assay.
Propidium Iodide (PI) Staining A fluorescent dye that enters and stains the DNA of cells with compromised membranes.Allows for single-cell analysis via flow cytometry or fluorescence microscopy.Requires specialized equipment.

Mandatory Visualizations

NLRP3_Pyroptosis_Pathway cluster_activation Inflammasome Activation cluster_execution Pyroptosis Execution PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates NP3_562 This compound NP3_562->NLRP3 Inhibits ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b IL18 IL-18 (secreted) Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Cell_Lysis Pyroptotic Cell Death GSDMD_N->Cell_Lysis Induces

This compound inhibits the NLRP3 inflammasome pathway, preventing pyroptosis.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Verify this compound and Solvent Concentrations Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Check_Cell_Health Assess Pre-treatment Cell Health and Purity Dose_Response->Check_Cell_Health Long_Term Is it a Long-Term Experiment (>3 days)? Check_Cell_Health->Long_Term Acute_Toxicity Address Acute Toxicity: Optimize Dose, Check Solvent Long_Term->Acute_Toxicity No Mitigation_Strategies Implement Long-Term Mitigation Strategies Long_Term->Mitigation_Strategies Yes Monitor_Viability Monitor Viability and Pyroptosis Markers Acute_Toxicity->Monitor_Viability Caspase_Inhibitor Co-treat with Caspase-1 Inhibitor Mitigation_Strategies->Caspase_Inhibitor Genetic_Knockdown Use siRNA/shRNA for NLRP3/Caspase-1 Mitigation_Strategies->Genetic_Knockdown Cell_Line_Selection Select Cell Line with Low GSDME Expression Mitigation_Strategies->Cell_Line_Selection Caspase_Inhibitor->Monitor_Viability Genetic_Knockdown->Monitor_Viability Cell_Line_Selection->Monitor_Viability End Optimized Experiment Monitor_Viability->End

A logical workflow for troubleshooting this compound cytotoxicity.

References

Technical Support Center: NP3-562 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of NP3-562, a potent and orally active NLRP3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, which prevents ATP hydrolysis and subsequent ASC oligomerization. This action blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. It has a unique binding mode compared to sulfonylurea-based inhibitors like MCC950.

Q2: What is the recommended dose for in vivo studies?

A2: A single oral dose of 30 mg/kg has been shown to result in full inhibition of IL-1β release in a mouse acute peritonitis model. Efficacy is dose-dependent, with greater than 90% inhibition observed at 30 mg/kg and 100 mg/kg. A lower dose of 10 mg/kg may result in reduced efficacy and dose-underproportional exposure.

Q3: How should this compound be formulated for oral administration?

A3: A recommended vehicle for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare the solution freshly on the day of the experiment.

Q4: What is the solubility and stability of this compound?

A4: this compound is soluble in DMSO at 100 mg/mL (228.34 mM). For storage, the powder form is stable for 3 years at -20°C and 2 years at 4°C. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.

Q5: Does this compound cross the blood-brain barrier?

A5: Yes, this compound can penetrate the central nervous system. Following a 50 mg/kg oral dose in mice, a brain exposure of 0.398 µM was observed, with a brain-to-plasma ratio (Kp) of 0.2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or No Efficacy Suboptimal Dose: The dose of this compound may be too low for the specific animal model or disease severity. A dose of 10 mg/kg has been noted to have reduced efficacy.Increase the dose to 30 mg/kg or higher, as this has been shown to provide complete inhibition in a mouse peritonitis model. Perform a dose-response study to determine the optimal dose for your specific model.
Improper Formulation or Administration: The compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing.Ensure the recommended formulation protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is followed precisely. Prepare the formulation fresh before each use. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.
Timing of Administration: The administration of this compound may not align with the peak of the inflammatory response in your model.The pharmacokinetic profile of this compound should be considered. While specific Tmax values are not widely published, timing administration to precede the inflammatory stimulus is a common strategy. A pilot study to evaluate different administration time points relative to disease induction is recommended.
High Variability in Results Inconsistent Formulation: Batch-to-batch variation in the formulation preparation can lead to inconsistent results.Standardize the formulation procedure. Ensure all components are accurately measured and the mixing process is consistent. Visually inspect each preparation for clarity and consistency.
Animal-to-Animal Variation: Biological variability between animals can contribute to varied responses.Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. Monitor animal health closely throughout the experiment.
Suspected Off-Target Effects Non-Specific Activity: Although this compound has a clean off-target profile, at high concentrations, non-specific effects could occur.Include a lower, less effective dose group in your study to observe a dose-dependent effect. If off-target effects are suspected, consider using a structurally different NLRP3 inhibitor as a comparator. This compound has been shown not to interfere with the NF-κB pathway.
Precipitation in Formulation Poor Solubility: this compound is a poorly water-soluble compound, and precipitation can occur if not prepared correctly.Follow the recommended formulation procedure carefully. Prepare a clear stock solution in DMSO before adding the co-solvents. If precipitation occurs, sonication or gentle warming may be used to redissolve the compound. For long-term studies, consider alternative formulation strategies for poorly soluble drugs.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Cell Type/System Stimulus IC50
IL-1β ReleaseTHP-1 cellsNigericin66 nM
IL-1β ReleaseHuman whole bloodNigericin214 nM
IL-1β SecretionMouse whole blood (50%)LPS/ATP248 nM
Binding AssayNLRP3 NACHT domain-0.26 µM

Table 2: In Vivo Efficacy of this compound in a Mouse Acute Peritonitis Model

Dose (oral) Inhibition of IL-1β Release
10 mg/kgReduced efficacy
30 mg/kgFull inhibition
100 mg/kg>90% inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and total volume.

  • Prepare a stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • In a separate tube, prepare the vehicle by sequentially adding the following components in the specified volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Slowly add the this compound DMSO stock solution to the vehicle to achieve a final DMSO concentration of 10%.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation. If precipitation occurs, sonicate or warm gently until the solution is clear.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of Acute Peritonitis

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • This compound formulation

  • Vehicle control

  • Peritoneal lavage buffer (e.g., PBS)

  • ELISA kit for mouse IL-1β

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Group the mice and administer the this compound formulation or vehicle control via oral gavage at the desired dose (e.g., 30 mg/kg).

  • At a specified time post-treatment (e.g., 1 hour), induce peritonitis by intraperitoneal injection of LPS.

  • At a predetermined time point after LPS challenge (e.g., 4 hours), euthanize the mice.

  • Perform a peritoneal lavage to collect peritoneal fluid.

  • Centrifuge the peritoneal fluid to pellet cells and collect the supernatant.

  • Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the percentage of inhibition of IL-1β release by this compound compared to the vehicle control group.

Visualizations

NLRP3_Pathway This compound Mechanism of Action PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1B_IL18 Mature IL-1β IL-18 Pro_IL1B->IL1B_IL18 Casp1 NLRP3 NLRP3 NLRP3_priming->NLRP3 NLRP3_activation_stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3_activation_stimuli->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis NP3_562 This compound NP3_562->NLRP3

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental_Workflow In Vivo Efficacy Workflow Formulation Prepare this compound Formulation Dosing Oral Administration (this compound or Vehicle) Formulation->Dosing Animal_Grouping Group Animals (e.g., C57BL/6 mice) Animal_Grouping->Dosing Induction Induce Inflammation (e.g., LPS injection) Dosing->Induction Sample_Collection Collect Samples (e.g., Peritoneal Fluid) Induction->Sample_Collection Analysis Measure IL-1β (ELISA) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Low Efficacy Start Low or Variable Efficacy Observed Check_Dose Is the dose optimal? (≥30 mg/kg) Start->Check_Dose Increase_Dose Increase Dose & Repeat Check_Dose->Increase_Dose No Check_Formulation Was the formulation prepared correctly and freshly? Check_Dose->Check_Formulation Yes Increase_Dose->Start Reformulate Prepare Fresh Formulation Carefully Check_Formulation->Reformulate No Check_Timing Is the timing of administration appropriate? Check_Formulation->Check_Timing Yes Reformulate->Start Optimize_Timing Optimize Administration Time Window Check_Timing->Optimize_Timing No Consider_Other Consider other factors (animal model, etc.) Check_Timing->Consider_Other Yes Optimize_Timing->Start

Technical Support Center: NP3-562 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NP3-562 in dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals working to characterize the inhibitory effects of this compound on the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves binding directly to the NACHT domain of the NLRP3 protein. This interaction prevents the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[2]

Q2: In which cell lines can I test the activity of this compound?

The human monocytic cell line, THP-1, is a commonly used and appropriate model for studying the effects of NLRP3 inhibitors like this compound.[1][3] These cells can be differentiated into macrophage-like cells, which are responsive to NLRP3 inflammasome activators.[3] Primary human peripheral blood mononuclear cells (PBMCs) and murine bone marrow-derived macrophages (BMDMs) are also suitable systems.

Q3: What is the expected IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system:

  • Nigericin-stimulated THP-1 cells: ~66 nM[1]

  • LPS/ATP-stimulated human whole blood: ~214 nM[1]

  • LPS/ATP-stimulated mouse whole blood: ~248 nM[1]

Troubleshooting Guide

Q4: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?

An inconsistent or absent dose-response curve can stem from several factors:

  • Compound Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Visually inspect for any precipitation after diluting the compound into your final assay medium.

  • Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. Over-passaged or unhealthy cells may respond inconsistently to stimuli. Regularly test for mycoplasma contamination.[4]

  • Suboptimal Inflammasome Activation: The two-step activation of the NLRP3 inflammasome is critical. Ensure that the concentrations and incubation times for both the priming signal (e.g., LPS) and the activation signal (e.g., nigericin or ATP) are optimized for your specific cell type. Insufficient priming or activation will result in a low signal window.[5]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error. Ensure thorough mixing at each dilution step and use calibrated pipettes.

  • Assay Readout Issues: The method used to detect IL-1β release (e.g., ELISA) must be sensitive enough to detect changes. Include appropriate positive and negative controls to validate the assay's performance.

Q5: My positive control (vehicle-treated, stimulated cells) shows a weak IL-1β signal. What should I do?

A weak positive control signal can be due to:

  • Insufficient Priming: The concentration of the priming agent (e.g., LPS) or the incubation time may be too low. Titrate the LPS concentration and extend the priming time to ensure adequate pro-IL-1β expression.[5]

  • Ineffective Activation: The concentration of the NLRP3 activator (e.g., nigericin or ATP) may be suboptimal. Perform a dose-response experiment for the activator to determine the optimal concentration for your cells.

  • Cell Density: The number of cells seeded per well can impact the magnitude of the response. Optimize the cell seeding density to achieve a robust signal.

Q6: I am observing high variability between my replicate wells. How can I reduce this?

High variability can be minimized by:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells in each well.

  • Minimizing Edge Effects: Edge effects in microplates can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Automated Liquid Handling: If available, using automated liquid handlers for dispensing cells, compounds, and reagents can improve consistency.

  • Thorough Mixing: Ensure that all reagents are thoroughly mixed before and after addition to the wells.

Quantitative Data

The following table provides a representative dose-response dataset for an NLRP3 inhibitor in a THP-1 cell-based assay. This data is illustrative and can be used as a reference for expected results.

This compound Concentration (nM)% Inhibition of IL-1β Release
100098.5
30095.2
10075.8
3045.1
1015.3
35.1
11.2
00

Experimental Protocols

Detailed Methodology for this compound Dose-Response Curve Generation in THP-1 Cells

This protocol describes the steps to determine the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 cells.

1. Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

2. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media.

  • Differentiate the THP-1 monocytes into macrophage-like cells by adding PMA to a final concentration of 50 nM and incubating for 48 hours.

  • After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with 200 µL of fresh, serum-free RPMI-1640.

3. This compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in serum-free RPMI-1640 to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Add the diluted this compound or vehicle control (DMSO in serum-free RPMI-1640) to the appropriate wells and incubate for 1 hour at 37°C.

4. NLRP3 Inflammasome Activation:

  • Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.[6]

  • Activation (Signal 2): Add nigericin to each well to a final concentration of 10 µM.[6] Alternatively, ATP can be used at a final concentration of 5 mM. Incubate for 1-2 hours at 37°C.[4]

5. Sample Collection and Analysis:

  • Centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully collect the cell culture supernatants for analysis.

  • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Secretion PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β Pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage IL1B_secreted Secreted IL-1β IL1B->IL1B_secreted NP3_562 This compound NP3_562->NLRP3_active Inhibition K_efflux K+ Efflux (e.g., Nigericin/ATP) K_efflux->NLRP3_active Signal 2

Caption: this compound Signaling Pathway.

G start Start seed_cells Seed THP-1 Cells in 96-well Plate start->seed_cells differentiate Differentiate with PMA (48h) seed_cells->differentiate wash_cells Wash Cells differentiate->wash_cells add_compound Add this compound Serial Dilutions (1h) wash_cells->add_compound prime Prime with LPS (Signal 1, 3h) add_compound->prime activate Activate with Nigericin/ATP (Signal 2, 1-2h) prime->activate collect_supernatant Collect Supernatants activate->collect_supernatant elisa Perform IL-1β ELISA collect_supernatant->elisa analyze Analyze Data & Plot Dose-Response Curve elisa->analyze end End analyze->end

Caption: Experimental Workflow.

References

Technical Support Center: Managing Variability in NP3-562 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability and achieving reproducible results in experiments utilizing the NLRP3 inhibitor, NP3-562.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves binding to the NACHT domain of the NLRP3 protein, which is essential for its ATPase activity and subsequent inflammasome assembly and activation.[2][3] By inhibiting NLRP3, this compound blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to two years.[6] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months.[2][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4] For short-term use, a stock solution can be stored at -20°C for up to one month.[4]

Q3: In which experimental systems has this compound shown activity?

A3: this compound has demonstrated inhibitory activity in various in vitro and in vivo models. These include nigericin-stimulated THP-1 cells, LPS/ATP-stimulated human and mouse whole blood, and a mouse model of acute peritonitis.[2][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

In Vitro Experiments

Issue 1: High variability in IC50 values for this compound.

  • Possible Cause 1: Inconsistent Cell Health and Density.

    • Recommendation: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density across all experiments, as variations can affect the cellular response to stimuli and inhibitors.

  • Possible Cause 2: Variability in Priming and Activation Steps.

    • Recommendation: The timing and concentration of priming agents (e.g., LPS) and activating agents (e.g., Nigericin, ATP) are critical.[5] Optimize and strictly adhere to a standardized protocol for the duration of priming and the concentration and timing of the activator.

  • Possible Cause 3: Improper this compound Handling.

    • Recommendation: Ensure complete solubilization of this compound in DMSO. When diluting into aqueous media, mix thoroughly to prevent precipitation. Prepare fresh dilutions for each experiment from a frozen stock.

Issue 2: Lower than expected inhibition of IL-1β release.

  • Possible Cause 1: Suboptimal Priming/Activation.

    • Recommendation: Confirm that your priming and activation protocol is effective in your specific cell type. A robust positive control (stimuli without inhibitor) is essential to validate the assay window.

  • Possible Cause 2: this compound Degradation.

    • Recommendation: Avoid multiple freeze-thaw cycles of the stock solution.[4] Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Off-target Inflammasome Activation.

    • Recommendation: While this compound is selective for NLRP3, ensure your experimental system does not activate other inflammasomes (e.g., AIM2, NLRC4) that would not be inhibited.[7]

Issue 3: Cell death observed in control wells (vehicle-treated).

  • Possible Cause 1: High concentration of DMSO.

    • Recommendation: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Possible Cause 2: Toxicity of Priming or Activating Agents.

    • Recommendation: Titrate the concentrations of LPS, nigericin, or ATP to find the optimal balance between robust inflammasome activation and minimal cytotoxicity.

In Vivo Experiments

Issue 1: Inconsistent efficacy of this compound in animal models.

  • Possible Cause 1: Variability in Drug Formulation and Administration.

    • Recommendation: Ensure a consistent and homogenous formulation for oral gavage or other administration routes. The timing of administration relative to the inflammatory challenge is critical and should be kept constant.

  • Possible Cause 2: Animal-to-animal variability.

    • Recommendation: Use age- and weight-matched animals. Ensure consistent housing conditions and diet, as these can influence the inflammatory response. Increase group sizes to improve statistical power.

  • Possible Cause 3: Suboptimal Dose.

    • Recommendation: this compound has shown dose-dependent inhibition of IL-1β.[4] If efficacy is low, consider performing a dose-response study to determine the optimal dose for your model.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay SystemStimulusIC50Reference
Nigericin-stimulated THP-1 cellsNigericin66 nM[4]
Human whole bloodLPS/ATP214 nM[2][4]
Mouse whole bloodLPS/ATP248 nM[4]
FP binding assay to NLRP3 NACHT domain-0.26 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDose (p.o.)EffectReference
Mouse acute peritonitis30 mg/kgFull inhibition of IL-1β release[4]
Mouse acute peritonitis100 mg/kg & 30 mg/kg>90% inhibition of IL-1β[4]
Mouse acute peritonitis10 mg/kgReduced efficacy[4]
Female C57BL/6 mice50 mg/kg90% IL-1β inhibition[2]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 cells

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming: Replace the medium with fresh serum-free media and prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibitor Treatment: Add varying concentrations of this compound (or vehicle control) to the cells and incubate for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Readout: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

Protocol 2: In Vivo Mouse Model of Acute Peritonitis

  • Animals: Use age- and weight-matched mice (e.g., C57BL/6).

  • Inhibitor Administration: Administer this compound or vehicle control via oral gavage (p.o.) at the desired dose (e.g., 30 mg/kg).

  • Inflammatory Challenge: After a specified pre-treatment time (e.g., 1-2 hours), induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus (e.g., LPS).

  • Sample Collection: At a defined time point post-challenge (e.g., 4-6 hours), collect peritoneal lavage fluid and/or blood.

  • Readout: Measure the levels of IL-1β in the peritoneal lavage fluid or plasma/serum by ELISA.

Mandatory Visualizations

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1b_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_NLRP3_transcription NLRP3_inactive NLRP3 (inactive) pro_IL1b_NLRP3_transcription->NLRP3_inactive pro_IL1b Pro-IL-1β pro_IL1b_NLRP3_transcription->pro_IL1b NLRP3_activators NLRP3 Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux NLRP3_activators->K_efflux Signal 2 (Activation) NLRP3_active NLRP3 (active) K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1b Mature IL-1β (Secretion) Caspase1->IL1b pro_IL1b->IL1b NP3_562 This compound NP3_562->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_prep Prepare Cells (e.g., THP-1) start->cell_prep priming Priming (e.g., LPS) cell_prep->priming inhibitor_add Add this compound (or Vehicle) priming->inhibitor_add activation Activation (e.g., Nigericin/ATP) inhibitor_add->activation incubation Incubate activation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa IL-1β ELISA supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing this compound in an in vitro inflammasome assay.

References

Validation & Comparative

A Head-to-Head Comparison of NP3-562 and MCC950 in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic target for a wide range of inflammatory diseases. Two prominent small molecule inhibitors, NP3-562 and MCC950, have emerged as critical tools in the study and potential treatment of these conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.

This comparison guide delves into the specifics of this compound and MCC950, examining their mechanisms of action, potency, selectivity, and off-target effects. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions.

Mechanism of Action and Binding

Both this compound and MCC950 target the central NACHT domain of the NLRP3 protein, a critical component for its oligomerization and subsequent inflammasome activation. However, they exhibit distinct binding modes.

MCC950, a diarylsulfonylurea-containing compound, directly interacts with the Walker B motif within the NACHT domain.[1][2] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a crucial step for inflammasome assembly.[1]

This compound, a novel tricyclic compound, also binds to the NACHT domain.[3] However, X-ray crystallography has revealed a unique binding mode compared to sulfonylurea-based inhibitors like MCC950, occupying the same binding pocket but in a different conformation.[4][5]

Potency and Efficacy

The potency of both inhibitors has been evaluated in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy in inhibiting the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Compound Assay System Stimulus IC50 (nM) Reference
This compound Nigericin-stimulated THP-1 cellsNigericin66[6]
Human whole bloodLPS/ATP214[6]
Mouse whole bloodLPS/ATP248[6][7]
MCC950 Mouse Bone Marrow-Derived Macrophages (BMDMs)-7.5[8]
Human Monocyte-Derived Macrophages (HMDMs)-8.1[8]
Differentiated THP-1 cells-4[9]
Mouse neonatal microgliaATP60[9]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format. Direct comparison between studies should be made with caution.

In vivo studies have demonstrated the efficacy of both compounds in animal models of inflammatory diseases. This compound has shown full inhibition of IL-1β release in a mouse acute peritonitis model at a 30 mg/kg oral dose.[3][6] MCC950 has also been shown to be active in vivo, reducing serum concentrations of IL-1β in mice.[1] Furthermore, MCC950 has demonstrated therapeutic effects in models of experimental autoimmune encephalomyelitis (EAE) and cryopyrin-associated periodic syndromes (CAPS).[1]

Selectivity and Off-Target Effects

A crucial aspect of any inhibitor is its selectivity for the intended target. Both this compound and MCC950 have been evaluated for their specificity against other inflammasomes and potential off-target interactions.

MCC950 is highly selective for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1] However, recent studies have identified carbonic anhydrases I and II as off-targets for MCC950.[5][10] This off-target activity is a significant consideration for its therapeutic development.[11]

This compound is reported to have a clean off-target profile.[7] A related class of compounds, NICs, which share a similar chemical scaffold with this compound, have been shown to lack the off-target activity against carbonic anhydrases that is observed with MCC950.[5] Furthermore, this compound does not interfere with the NF-κB signaling pathway, indicating its specificity for the inflammasome activation step.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate NLRP3 inhibitors. Specific details may vary between laboratories and publications.

In Vitro IL-1β Release Assay

This assay is fundamental for determining the potency of NLRP3 inhibitors.

1. Cell Culture and Priming:

  • Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used.

  • Cells are seeded in appropriate culture plates and primed with a TLR agonist, typically lipopolysaccharide (LPS; 1 µg/mL), for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

2. Inhibitor Treatment:

  • Following priming, the media is replaced with fresh media containing various concentrations of the test inhibitor (e.g., this compound or MCC950) or vehicle control.

  • Cells are incubated with the inhibitor for a defined period (e.g., 30-60 minutes).

3. NLRP3 Activation:

  • The NLRP3 inflammasome is then activated with a specific stimulus, such as:

    • Nigericin (5-10 µM)

    • ATP (2.5-5 mM)

    • Monosodium urate (MSU) crystals (150 µg/mL)

  • The incubation time with the activator is typically 1-2 hours.

4. Sample Collection and Analysis:

  • The cell culture supernatant is collected.

  • The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

ASC Oligomerization Assay

This assay assesses the ability of an inhibitor to block a key downstream event in inflammasome assembly.

1. Cell Stimulation:

  • Primed cells are treated with the inhibitor and then stimulated to activate the NLRP3 inflammasome as described above.

2. Cell Lysis and Cross-linking:

  • Cells are lysed in a suitable buffer.

  • The cell lysates are treated with a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.

3. Western Blot Analysis:

  • The cross-linked lysates are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with an antibody specific for ASC to visualize the monomeric and oligomeric forms. A reduction in the higher molecular weight oligomers in the presence of the inhibitor indicates its efficacy.

In Vivo Mouse Model of Peritonitis

This model evaluates the in vivo efficacy of NLRP3 inhibitors.

1. Animal Dosing:

  • Mice are orally or intraperitoneally administered with the test inhibitor (e.g., this compound or MCC950) or vehicle control.

2. Induction of Peritonitis:

  • After a specified time, peritonitis is induced by an intraperitoneal injection of an NLRP3 activator, such as MSU crystals or LPS.

3. Sample Collection:

  • After a few hours, peritoneal lavage fluid and blood are collected.

4. Cytokine Analysis:

  • The concentration of IL-1β in the peritoneal lavage fluid and serum is measured by ELISA.

Signaling Pathways and Experimental Workflows

NLRP3_Activation_Pathway Transcription Transcription Pro_IL1b Pro_IL1b Transcription->Pro_IL1b NLRP3_inactive NLRP3_inactive Transcription->NLRP3_inactive

Experimental_Workflow start Start: Cell Seeding (e.g., THP-1, BMDMs) priming Signal 1: Priming (e.g., LPS for 3-4h) start->priming inhibitor Inhibitor Treatment (this compound or MCC950) priming->inhibitor activation Signal 2: Activation (e.g., Nigericin, ATP) inhibitor->activation supernatant Collect Supernatant activation->supernatant lysis Cell Lysis activation->lysis elisa IL-1β ELISA supernatant->elisa end End: Data Analysis elisa->end crosslinking ASC Cross-linking lysis->crosslinking western Western Blot for ASC Oligomerization crosslinking->western western->end

Conclusion

Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, serving as invaluable tools for inflammation research. MCC950 is a well-established inhibitor with a large body of literature supporting its use. However, its off-target effects on carbonic anhydrases may be a concern for certain applications and its therapeutic potential.

This compound represents a newer class of NLRP3 inhibitors with a distinct binding mechanism and a reportedly cleaner off-target profile. The lack of off-target activity on carbonic anhydrases, as suggested by related compounds, makes it an attractive alternative to MCC950.

The choice between this compound and MCC950 will ultimately depend on the specific research question and experimental context. For studies where potential off-target effects of MCC950 could be confounding, this compound may be the more suitable option. As research in this field continues, further head-to-head comparisons will be crucial for fully elucidating the relative advantages of these and other emerging NLRP3 inhibitors.

References

A Comparative Analysis of NP3-562 and CRID3 Binding Affinity for the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding affinities of two prominent inhibitors of the NLRP3 inflammasome, NP3-562 and CRID3 (also known as MCC950). The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2] Both this compound and CRID3 are under investigation for their therapeutic potential in targeting this pathway.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Binding Affinity and Potency

Both this compound and CRID3 target the central NACHT domain of the NLRP3 protein, albeit with distinct binding modes.[3][5] Their binding affinities have been quantified using various biochemical and cell-based assays. The data presented below summarizes their inhibitory concentrations (IC50) and dissociation constants (Kd), which are key indicators of a drug's potency and binding strength. A lower Kd value signifies a stronger binding affinity.[6]

Compound Assay Type Target/System Binding Affinity/Potency Reference
This compound Fluorescence Polarization (FP)NLRP3 NACHT domainIC50: 0.26 µM[7][8][9]
Cell-based IL-1β releaseNigericin-stimulated THP-1 cellsIC50: 66 nM[10]
Cell-based IL-1β releaseLPS/ATP-stimulated human whole bloodIC50: 214 nM[10][11]
Cell-based IL-1β releaseLPS/ATP-stimulated mouse whole bloodIC50: 248 nM[10]
CRID3 Surface Plasmon Resonance (SPR)NLRP3Kd: 20 ± 4 nM[12]
Cell-based IL-1β secretionMurine and human macrophagesIC50: Low nM range[4]

Experimental Methodologies

The binding affinities and functional potencies summarized above were determined using sophisticated biophysical and cell-based assays. Below are detailed descriptions of the key experimental protocols employed.

Fluorescence Polarization (FP) Binding Assay (for this compound)

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is used to determine the binding affinity between a small molecule inhibitor and its target protein.

Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger protein, the probe's tumbling slows significantly, leading to an increase in the polarization of the emitted light. An unlabeled inhibitor competes with the fluorescent probe for binding to the target protein, causing a decrease in polarization in a concentration-dependent manner.

Protocol Outline:

  • Reagent Preparation:

    • A fluorescently labeled probe known to bind the NLRP3 NACHT domain is prepared.

    • The purified recombinant NLRP3 NACHT domain protein is diluted to a fixed concentration in an appropriate assay buffer.

    • A serial dilution of the test compound (this compound) is prepared.

  • Assay Execution:

    • The NLRP3 protein, fluorescent probe, and varying concentrations of this compound are combined in a multi-well plate (e.g., a black 384-well plate).

    • The reaction is incubated at room temperature for a defined period to allow binding to reach equilibrium.

  • Data Acquisition:

    • The fluorescence polarization of each well is measured using a plate reader equipped with appropriate polarization filters.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The resulting sigmoidal curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Surface Plasmon Resonance (SPR) (for CRID3)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., NLRP3 protein) is immobilized on the sensor surface. A solution containing the other molecule (the analyte, e.g., CRID3) is flowed over the surface. Binding of the analyte to the ligand causes an increase in the refractive index, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).

Protocol Outline:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • The purified NLRP3 protein is immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference channel is prepared by performing the same chemistry without the protein to subtract non-specific binding.

  • Binding Analysis:

    • A series of solutions with varying concentrations of CRID3 (the analyte) are prepared in a suitable running buffer.

    • Each CRID3 concentration is injected sequentially over the ligand (NLRP3) and reference surfaces for a specific duration (association phase).

    • Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the complex (dissociation phase).

    • Between cycles, the sensor surface is regenerated using a specific solution to remove any bound analyte.

  • Data Acquisition and Analysis:

    • The SPR sensorgrams (plots of RU versus time) are recorded for each analyte concentration.

    • The data from the reference channel is subtracted from the ligand channel to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = kd/ka).

Visualizing the Molecular and Experimental Context

To better understand the context of this compound and CRID3 activity, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a generalized workflow for binding affinity determination.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_output Inflammatory Output PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation pro_IL1B_output pro-IL-1β pro_IL1B->pro_IL1B_output NLRP3_active NLRP3 (Active) Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage IL1B Mature IL-1β Casp1->IL1B cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves Inhibitor This compound / CRID3 Inhibitor->NLRP3_active binds & inhibits pro_IL1B_output->IL1B pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin-D GSDMD->Pyroptosis Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Target Protein (e.g., NLRP3) a1 Immobilize Protein or Prepare Fluorescent Probe p1->a1 p2 Synthesize/Obtain Inhibitor (e.g., this compound, CRID3) a2 Incubate Protein with Serial Dilutions of Inhibitor p2->a2 p3 Prepare Assay Buffers & Reagents p3->a1 p3->a2 a1->a2 a3 Measure Signal Change (SPR, FP, etc.) a2->a3 d1 Generate Binding Curves or Sensorgrams a3->d1 d2 Fit Data to a Binding Model d1->d2 d3 Calculate Affinity Constant (Kd or IC50) d2->d3

References

Validating the Specificity of NP3-562 for the NLRP3 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NP3-562's performance against other alternatives in targeting the NLRP3 inflammasome, supported by experimental data and detailed methodologies.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. This compound has emerged as a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This guide delves into the experimental validation of this compound's specificity, comparing its activity with other known NLRP3 inhibitors.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

NLRP3_Signaling_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase cluster_3 Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 auto-activation pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleavage GSDMD Gasdermin D caspase1->GSDMD cleavage IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NP3_562 This compound NP3_562->NLRP3 Binds to NACHT domain Experimental_Workflow cluster_workflow In Vitro Inhibitor Validation Workflow start Start cell_culture Cell Culture (e.g., THP-1, PBMCs) start->cell_culture priming Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor Inhibitor Treatment (this compound or other inhibitors) priming->inhibitor activation Activation (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation supernatant Collect Supernatant activation->supernatant western_blot Western Blot (Caspase-1, IL-1β) activation->western_blot Cell Lysate elisa IL-1β ELISA supernatant->elisa ldh LDH Assay (Cytotoxicity) supernatant->ldh analysis Data Analysis (IC50 determination) elisa->analysis ldh->analysis western_blot->analysis

NP3-562: A Comparative Analysis of a Novel NLRP3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory and autoimmune diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of current therapeutic research. This guide provides a comparative analysis of the novel NLRP3 inhibitor, NP3-562, against other known inhibitors, with a focus on efficacy, supported by experimental data.

Introduction to this compound

This compound is a potent, orally active, tricyclic NLRP3 inhibitor.[1] It has been shown to bind to the NACHT domain of NLRP3, exhibiting a unique binding mode when compared to sulfonylurea-based inhibitors.[2][3] This distinct interaction may confer a different pharmacological profile and is a key area of interest for researchers.

In Vitro Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and the well-characterized NLRP3 inhibitor, MCC950 (also known as CRID3).

CompoundAssay SystemStimulusIC50 (nM)Reference
This compound Nigericin-stimulated THP-1 cellsNigericin66[1]
Human whole bloodLPS/ATP214[1][2][4]
Mouse whole bloodLPS/ATP248[1]
MCC950 LPS-primed bone marrow-derived macrophages (BMDMs)Nigericin9[5]
LPS-primed immortalized macrophages (iMac)Nigericin4[5]

In Vivo Efficacy Comparison

Preclinical in vivo studies are essential for evaluating the therapeutic potential of a compound. Below is a summary of the in vivo efficacy of this compound and MCC950 in relevant animal models.

CompoundAnimal ModelDoseKey FindingsReference
This compound Mouse acute peritonitis model30 mg/kg, p.o.Full inhibition of IL-1β release.[2][3]
Mouse acute peritonitis model100 and 30 mg/kg, p.o.Greater than 90% inhibition of IL-1β release.[1]
MCC950 Imiquimod-induced mouse model of skin inflammationNot specifiedReduced ear swelling.
House dust mite extract-induced mouse model of airway inflammationNot specifiedReduced airway inflammation.
Aged mice with isoflurane-induced cognitive impairment10 mg/kg, i.p.Ameliorated cognitive impairment and suppressed hippocampal NLRP3 inflammasome activation.[6]

Clinically Advanced NLRP3 Inhibitors

While direct preclinical comparisons are crucial, it is also valuable to consider inhibitors that have progressed to clinical trials. Dapansutrile is an oral, selective NLRP3 inflammasome inhibitor that has shown promise in clinical settings.

  • Dapansutrile (OLT1177): This compound has undergone Phase 2 clinical trials for the treatment of gout flares, demonstrating a satisfactory safety profile and efficacy in reducing joint pain.[7][8] It is also being investigated in clinical trials for type 2 diabetes and Parkinson's disease.[9][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context of this research, the following diagrams illustrate the NLRP3 signaling pathway and a general workflow for evaluating NLRP3 inhibitor efficacy.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B Stimuli K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage of Pro-IL-1β GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound & other NLRP3 Inhibitors Inhibitor->NLRP3_active Inhibition

NLRP3 Inflammasome Activation Pathway

Experimental_Workflow General Workflow for Evaluating NLRP3 Inhibitor Efficacy cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Cell Culture (e.g., THP-1, BMDMs) Priming 2. Priming with LPS Cell_Culture->Priming Inhibitor_Treatment 3. Treatment with NLRP3 Inhibitor Priming->Inhibitor_Treatment Activation 4. Activation with Stimulus (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Cytokine_Measurement 5. Measure IL-1β in Supernatant (ELISA) Activation->Cytokine_Measurement Animal_Model 1. Select Animal Model (e.g., Peritonitis, Gout) Inhibitor_Admin 2. Administer NLRP3 Inhibitor (p.o., i.p.) Animal_Model->Inhibitor_Admin Induce_Disease 3. Induce Disease/Inflammation Inhibitor_Admin->Induce_Disease Sample_Collection 4. Collect Samples (e.g., Peritoneal Lavage, Blood, Tissue) Induce_Disease->Sample_Collection Analysis 5. Analyze Inflammatory Markers & Phenotype Sample_Collection->Analysis start start->Cell_Culture start->Animal_Model

General Workflow for Evaluating NLRP3 Inhibitor Efficacy

Experimental Protocols

In Vitro IL-1β Release Assay (General Protocol)

  • Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Alternatively, bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.

  • Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950) for a defined time (e.g., 30-60 minutes).

  • Activation: The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a specific duration (e.g., 30-60 minutes).

  • Measurement of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Mouse Acute Peritonitis Model (General Protocol)

  • Animals: C57BL/6 mice are typically used for this model.

  • Inhibitor Administration: this compound or the vehicle control is administered orally (p.o.) at the desired doses (e.g., 10, 30, 100 mg/kg).

  • Induction of Peritonitis: After a specified time following drug administration (e.g., 1 hour), peritonitis is induced by an intraperitoneal (i.p.) injection of a priming agent like LPS, followed by an activating agent like ATP.

  • Sample Collection: At a defined time point after the inflammatory challenge (e.g., 30 minutes), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the peritoneal lavage fluid.

  • Cytokine Analysis: The concentration of IL-1β in the peritoneal lavage fluid is measured by ELISA.

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose group relative to the vehicle-treated control group.

Conclusion

This compound is a potent NLRP3 inhibitor with demonstrated efficacy in both in vitro and in vivo models. Its unique tricyclic structure and binding mode distinguish it from other well-known inhibitors like the sulfonylurea-based MCC950. While MCC950 shows very high potency in cell-based assays, this compound also exhibits nanomolar efficacy and has proven to be effective when administered orally in a mouse model of inflammation. The progression of other NLRP3 inhibitors like Dapansutrile into clinical trials underscores the therapeutic potential of targeting this pathway. Further comparative studies, including head-to-head in vivo experiments and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in fully elucidating the therapeutic advantages of this compound for the treatment of NLRP3-driven diseases.

References

assessing the selectivity of NP3-562 against other inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational NLRP3 inflammasome inhibitor, NP3-562, against other key inflammasome complexes: NLRP1, NLRC4, and AIM2. The following sections present available quantitative data, detailed experimental methodologies for assessing inflammasome selectivity, and visual diagrams of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2] It demonstrates significant inhibitory activity against NLRP3 activation in various cellular models, including human and mouse cells.[1][2] While direct comparative quantitative data against other inflammasome subtypes such as NLRP1, NLRC4, and AIM2 is not extensively available in public literature, this compound is reported to possess a "clean off-target profile" and does not interfere with the NF-κB signaling pathway, a critical priming step for NLRP3 activation.[1] This suggests a high degree of selectivity for the NLRP3 inflammasome. This guide will delve into the specifics of its known activity and the methodologies used to determine inflammasome selectivity.

Data Presentation

The following table summarizes the available quantitative data for this compound's inhibitory activity against the NLRP3 inflammasome.

Target Assay System Activator(s) Readout IC50 Reference
NLRP3Human THP-1 cellsNigericinIL-1β release66 nM[2]
NLRP3Human whole bloodLPS/ATPIL-1β release214 nM[1][2]
NLRP3Mouse whole bloodLPS/ATPIL-1β release248 nM[1][2]
NF-κBNot specifiedNot specifiedTNFα release>100 μM[1]
NLRP1Not publicly available--Not available
NLRC4Not publicly available--Not available
AIM2Not publicly available--Not available

Note: The high IC50 value for TNFα release indicates that this compound does not significantly inhibit the NF-κB pathway, which is a common off-target effect for some inflammasome inhibitors. The absence of specific IC50 values for NLRP1, NLRC4, and AIM2 in the public domain prevents a direct quantitative comparison. However, the lack of interference with the NF-κB pathway is an indirect indicator of selectivity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical activation pathways of the NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b IL-1β Maturation & Secretion Pro_IL1b->IL1b Stimuli K+ Efflux ROS Production Lysosomal Damage NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1: NLRP3 Inflammasome Signaling Pathway.

NLRP1_Pathway cluster_activation Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects Activators Anthrax Lethal Toxin DPP8/9 Inhibitors NLRP1_inactive NLRP1 (inactive) Activators->NLRP1_inactive NLRP1_active NLRP1 (active) NLRP1_inactive->NLRP1_active ASC ASC NLRP1_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Cleavage Casp1->GSDMD IL1b IL-1β Maturation & Secretion Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 2: NLRP1 Inflammasome Signaling Pathway.

NLRC4_Pathway cluster_activation Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects Activators Bacterial Flagellin T3SS/T4SS components NAIP NAIP Activators->NAIP NLRC4_inactive NLRC4 (inactive) NAIP->NLRC4_inactive NLRC4_active NLRC4 (active) NLRC4_inactive->NLRC4_active ASC ASC (optional) NLRC4_active->ASC Pro_Casp1 Pro-Caspase-1 NLRC4_active->Pro_Casp1 directly recruits ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Cleavage Casp1->GSDMD IL1b IL-1β Maturation & Secretion Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 3: NLRC4 Inflammasome Signaling Pathway.

AIM2_Pathway cluster_activation Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects dsDNA Cytosolic dsDNA AIM2_inactive AIM2 (inactive) dsDNA->AIM2_inactive AIM2_active AIM2 (active) AIM2_inactive->AIM2_active ASC ASC AIM2_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Cleavage Casp1->GSDMD IL1b IL-1β Maturation & Secretion Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 4: AIM2 Inflammasome Signaling Pathway.

Experimental Protocols

To assess the selectivity of a compound like this compound, a series of in vitro assays are typically performed using immune cells such as bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1. The general workflow involves priming the cells, specifically activating each inflammasome of interest, treating with the inhibitor, and then measuring the downstream readouts.

General Experimental Workflow

Experimental_Workflow Cell_Culture Culture Immune Cells (e.g., BMDMs, THP-1) Priming Prime with LPS (upregulates pro-IL-1β and NLRP3) Cell_Culture->Priming Inhibitor Add this compound (at various concentrations) Priming->Inhibitor Activation Add Specific Inflammasome Activator Inhibitor->Activation Incubation Incubate Activation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Measure Readouts (IL-1β ELISA, LDH Assay) Supernatant_Collection->Analysis

Figure 5: General workflow for assessing inflammasome inhibitor selectivity.
Detailed Methodologies

1. Cell Culture and Priming:

  • Cell Lines: Bone marrow-derived macrophages (BMDMs) from wild-type mice are a standard model. Human THP-1 monocytes differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA) are also commonly used.

  • Priming: To induce the expression of pro-IL-1β and NLRP3, cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

2. Inflammasome Activation:

Following priming and addition of the inhibitor, specific activators are used to trigger the respective inflammasomes:

  • NLRP3 Activation:

    • Nigericin (10 µM) or ATP (5 mM) is added for 1-2 hours to induce potassium efflux.

  • NLRP1 Activation:

    • Anthrax Lethal Toxin (LT) can be used in murine macrophages expressing the appropriate NLRP1b allele.

    • Val-boroPro (VbP) , a dipeptidyl peptidase 8/9 (DPP8/9) inhibitor, can activate human NLRP1.

  • NLRC4 Activation:

    • Transfection with purified bacterial flagellin (e.g., from Salmonella typhimurium) is a common method.

    • Infection with live Salmonella typhimurium can also be used.

  • AIM2 Activation:

    • Transfection with synthetic double-stranded DNA (poly(dA:dT)) mimics viral or bacterial DNA in the cytosol.

3. Readout Measurements:

  • IL-1β ELISA: The concentration of mature IL-1β in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. A dose-dependent decrease in IL-1β levels in the presence of the inhibitor indicates its potency.

  • Lactate Dehydrogenase (LDH) Assay: Pyroptosis, a form of inflammatory cell death downstream of inflammasome activation, leads to the release of the cytosolic enzyme LDH into the supernatant. An LDH assay kit is used to measure this release, providing an indication of cell viability and pyroptosis inhibition.

  • Caspase-1 Activity Assay: A fluorometric assay can be used to directly measure the enzymatic activity of cleaved caspase-1 in cell lysates or supernatants.

By comparing the inhibitory effects of this compound across these different inflammasome activation protocols, its selectivity profile can be accurately determined. The lack of significant inhibition of NLRP1, NLRC4, and AIM2 activation, in contrast to its potent inhibition of NLRP3, would confirm its high selectivity.

Conclusion

This compound is a well-characterized, potent inhibitor of the NLRP3 inflammasome. While direct quantitative comparisons of its activity against NLRP1, NLRC4, and AIM2 are not widely published, the available data strongly support its selectivity for NLRP3. Its "clean off-target profile," particularly its lack of interference with the upstream NF-κB signaling pathway, further substantiates this claim. The experimental protocols outlined in this guide provide a robust framework for researchers to independently assess the selectivity of this compound or other potential inflammasome inhibitors in their own laboratories. Further studies providing a head-to-head comparison of this compound against a broader panel of inflammasomes would be highly valuable to the research community.

References

A Comparative Analysis of NP3-562 and Sulfonylurea-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel NLRP3 inflammasome inhibitor, NP3-562, and the widely used class of sulfonylurea-based compounds. This analysis is supported by experimental data to delineate their respective mechanisms of action, target selectivity, and potential therapeutic applications.

This guide delves into the distinct pharmacological profiles of this compound, a potent and selective inhibitor of the NLRP3 inflammasome, and sulfonylureas, a class of drugs primarily known for their role in managing type 2 diabetes through the inhibition of ATP-sensitive potassium (KATP) channels. While some sulfonylureas have demonstrated off-target anti-inflammatory effects, including NLRP3 inhibition, this comparison will highlight the key differences in their primary mechanisms, potency, and specificity.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and sulfonylureas lies in their primary molecular targets and mechanisms of action.

This compound: A Direct NLRP3 Inflammasome Inhibitor

This compound is an orally active and potent inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound directly binds to the NACHT domain of the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[2][3] An X-ray structure of this compound bound to the NLRP3 NACHT domain has revealed a unique binding mode compared to known sulfonylurea-based inhibitors.[3]

Sulfonylureas: Primarily KATP Channel Blockers with Off-Target Anti-inflammatory Effects

Sulfonylureas, such as glyburide, glipizide, and glimepiride, exert their primary therapeutic effect in type 2 diabetes by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[4][5] This binding leads to the closure of the KATP channels, causing membrane depolarization, calcium influx, and ultimately, insulin secretion.

Interestingly, some sulfonylureas, notably glyburide, have been shown to inhibit the NLRP3 inflammasome.[6] This anti-inflammatory activity is independent of their KATP channel blocking function. However, the concentrations of glyburide required to inhibit the NLRP3 inflammasome in vivo are often high and may be associated with the risk of hypoglycemia.[6][7] Other sulfonylureas, like gliclazide and glimepiride, have also been reported to possess anti-inflammatory and antioxidant properties, though their direct and potent inhibition of the NLRP3 inflammasome is less characterized compared to glyburide.[8][9][10][11][12][13][14][15][16][17]

Signaling Pathway Diagrams

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Danger Signals Danger Signals NLRP3 NLRP3 Danger Signals->NLRP3 Activates ASC ASC NLRP3->ASC Recruits This compound This compound This compound->NLRP3 Inhibits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

This compound inhibits the NLRP3 inflammasome activation cascade.

Sulfonylurea Signaling Pathway cluster_0 Pancreatic β-cell Membrane cluster_1 Cytoplasm Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds & Inhibits KATP Channel KATP Channel SUR1->KATP Channel Kir6.2 Kir6.2 Kir6.2->KATP Channel K+ Efflux K+ Efflux KATP Channel->K+ Efflux Blocks Ca2+ Channel Ca2+ Channel Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Membrane Depolarization Membrane Depolarization K+ Efflux->Membrane Depolarization Membrane Depolarization->Ca2+ Channel Opens Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion Triggers NLRP3 Inhibition Assay Workflow Start Start THP-1 Cell Culture THP-1 Cell Culture Start->THP-1 Cell Culture PMA Differentiation PMA Differentiation THP-1 Cell Culture->PMA Differentiation LPS Priming LPS Priming PMA Differentiation->LPS Priming Inhibitor Incubation Inhibitor Incubation LPS Priming->Inhibitor Incubation NLRP3 Activation (Nigericin/ATP) NLRP3 Activation (Nigericin/ATP) Inhibitor Incubation->NLRP3 Activation (Nigericin/ATP) Supernatant Collection Supernatant Collection NLRP3 Activation (Nigericin/ATP)->Supernatant Collection ELISA for IL-1β ELISA for IL-1β Supernatant Collection->ELISA for IL-1β LDH Assay LDH Assay Supernatant Collection->LDH Assay End End ELISA for IL-1β->End LDH Assay->End Patch_Clamp_Workflow Start Start Cell Preparation Cell Preparation Start->Cell Preparation Pipette Filling Pipette Filling Cell Preparation->Pipette Filling Approach Cell & Form Giga-seal Approach Cell & Form Giga-seal Pipette Filling->Approach Cell & Form Giga-seal Establish Whole-Cell Configuration Establish Whole-Cell Configuration Approach Cell & Form Giga-seal->Establish Whole-Cell Configuration Voltage Clamp & Baseline Recording Voltage Clamp & Baseline Recording Establish Whole-Cell Configuration->Voltage Clamp & Baseline Recording Apply Sulfonylurea Apply Sulfonylurea Voltage Clamp & Baseline Recording->Apply Sulfonylurea Record Current Inhibition Record Current Inhibition Apply Sulfonylurea->Record Current Inhibition Data Analysis Data Analysis Record Current Inhibition->Data Analysis End End Data Analysis->End

References

Validating the In Vivo Efficacy of NP3-562 with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of NP3-562, a potent and orally bioavailable NLRP3 inflammasome inhibitor, with other alternatives. We present supporting experimental data, with a focus on validation using knockout models, to offer an objective assessment for researchers in drug development.

This compound and the NLRP3 Inflammasome Signaling Pathway

This compound is a novel, tricyclic inhibitor that directly binds to the NACHT domain of the NLRP3 protein.[1] This interaction prevents the assembly of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway. Signal 2, triggered by various stimuli such as ATP, nigericin, or crystalline substances, induces a conformational change in NLRP3, leading to the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing these downstream inflammatory events.

NLRP3_Signaling_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR Signal 1 NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 gene NFkB->NLRP3_gene IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_inactive Activation ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1b Cleavage Inflammation Inflammation IL1b->Inflammation NP3_562 This compound NP3_562->NLRP3_active Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Acclimatize WT and NLRP3 KO mice B Randomize into treatment groups: - Vehicle - this compound - MCC950 A->B C Administer compound or vehicle (e.g., oral gavage) B->C D Prime with LPS (intraperitoneal injection) C->D 1 hr post-treatment E Induce peritonitis with MSU (intraperitoneal injection) D->E 4 hrs post-LPS F Euthanize mice and collect peritoneal lavage fluid and blood E->F 6 hrs post-MSU G Measure IL-1β levels in peritoneal fluid and serum (ELISA) F->G H Quantify immune cell infiltration (e.g., neutrophils, macrophages) in peritoneal fluid (Flow Cytometry) F->H I Compare results between WT and NLRP3 KO groups for each treatment G->I H->I Logical_Framework cluster_wt Wild-Type Model cluster_ko NLRP3 Knockout Model cluster_conclusion Conclusion A Observe robust inflammation in vehicle-treated group B This compound significantly reduces inflammation A->B Demonstrates Efficacy E This compound is an effective NLRP3 inhibitor in vivo B->E C Observe blunted inflammation in vehicle-treated group D This compound shows no further significant reduction in inflammation C->D Confirms Specificity F The in vivo efficacy of this compound is mediated through the NLRP3 pathway (on-target effect) D->F E->F Supported by

References

A Head-to-Head Comparison of NP3-562 and Other Novel NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. In recent years, the field has witnessed the development of several potent and selective small molecule inhibitors of NLRP3. This guide provides a head-to-head comparison of NP3-562, a novel tricyclic NLRP3 inhibitor, with other leading novel inhibitors in the field, including MCC950, NT-0796, DFV890, and VTX2735. The comparative analysis is based on available preclinical data, focusing on in vitro potency and in vivo efficacy.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Potency of Novel NLRP3 Inhibitors

InhibitorAssay SystemStimulusIC50 (nM)Reference
This compound Human Whole BloodLPS/ATP214[1]
Nigericin-stimulated THP-1 cellsNigericin90[1]
Mouse Whole BloodLPS/ATP248[1]
MCC950 Mouse BMDMsVarious7.5[2]
Human MDMsVarious8.1[2]
NT-0796 Human Whole BloodLPS6.8[3]
Human PBMCsLPS12[3]
DFV890 Human Peripheral Blood CellsLPS1.0–2.9[3]
VTX2735 Human MonocytesLPS/ATP2[4]
Human Whole BloodLPS/ATP60[4]

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine Triphosphate.

Table 2: In Vivo Efficacy of Novel NLRP3 Inhibitors

InhibitorAnimal ModelEndpointEfficacyReference
This compound Mouse Acute PeritonitisIL-1β inhibition>90% inhibition at 30 mg/kg (p.o.)
MCC950 Mouse LPS ChallengeIL-1β inhibition90% inhibition at 1.2 mg/kg (i.p.)[5]
VTX2735 Mouse LPS/ATP ChallengeIL-1β inhibitionED50 of 0.2 mg/kg[4]
CY-09 Mouse MSU-induced PeritonitisIL-1β inhibitionSignificant reduction at 40 mg/kg (i.p.)[6]

p.o.: oral administration; i.p.: intraperitoneal administration; ED50: half-maximal effective dose; MSU: Monosodium Urate.

Mandatory Visualization

Below are diagrams illustrating the NLRP3 signaling pathway and a general experimental workflow for evaluating NLRP3 inhibitors.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Pro_IL1b_cleavage Pro-IL-1β Cleavage Casp1->Pro_IL1b_cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b_cleavage->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor Novel NLRP3 Inhibitors (e.g., this compound) Inhibitor->NLRP3_active Inhibition

Caption: The NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., THP-1, BMDMs) Priming Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Priming->Inhibitor_Treatment Activation Activation (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Supernatant_Collection Supernatant Collection Activation->Supernatant_Collection ELISA IL-1β Measurement (ELISA) Supernatant_Collection->ELISA IC50 IC50 Determination ELISA->IC50 Animal_Model Animal Model (e.g., Mouse Acute Peritonitis) Inhibitor_Admin Inhibitor Administration (p.o., i.p.) Animal_Model->Inhibitor_Admin Inflammatory_Challenge Inflammatory Challenge (e.g., LPS) Inhibitor_Admin->Inflammatory_Challenge Sample_Collection Sample Collection (Peritoneal Lavage, Blood) Inflammatory_Challenge->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Efficacy_Assessment Efficacy Assessment Cytokine_Analysis->Efficacy_Assessment

References

Unveiling the Unique Binding of NP3-562 to the NLRP3 NACHT Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key player in innate immunity, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation triggers a cascade of events leading to the release of pro-inflammatory cytokines IL-1β and IL-18. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. This guide provides a detailed comparison of NP3-562, a novel NLRP3 inhibitor, with the well-characterized inhibitor MCC950 (also known as CRID3), focusing on its unique binding site on the NACHT domain and its inhibitory performance, supported by experimental data.

Executive Summary

This compound is a potent, orally bioavailable NLRP3 inflammasome inhibitor that demonstrates a unique binding mode to the NACHT domain of NLRP3 compared to the sulfonylurea-based inhibitor MCC950. X-ray crystallography studies reveal that while both inhibitors occupy a common hydrophobic pocket, their overall binding conformations are distinct. This unique interaction profile translates to potent inhibition of NLRP3-mediated IL-1β release in cellular and in vivo models. This guide will delve into the comparative binding characteristics, inhibitory efficacy, and the experimental protocols used to validate these findings.

Comparative Analysis of this compound and MCC950

Binding Characteristics

The unique binding of this compound to the NLRP3 NACHT domain has been elucidated through X-ray crystallography (PDB ID: 8RI2)[1]. While both this compound and MCC950 target a cleft at the interface of the four subdomains of the NACHT domain, their specific interactions and overall conformation within this pocket differ significantly[1][2].

Structural modeling and comparison with MCC950-bound structures reveal that the hexahydro-s-indacene group of MCC950 occupies the same hydrophobic cavity as a corresponding moiety of this compound's chemical relatives[1]. However, the overall orientation and the interactions with surrounding amino acid residues are distinct, confirming a unique binding mode for this compound and its analogs[1]. This distinction is critical as it may influence potency, selectivity, and the potential for overcoming resistance conferred by certain NLRP3 mutations that affect MCC950 binding[3][4].

ParameterThis compoundMCC950 (CRID3)Reference
Binding Site NACHT domain, at the interface of the four subdomainsNACHT domain, at the interface of the four subdomains[1][2]
Binding Mode Unique conformation within the shared hydrophobic pocketBinds within the same hydrophobic pocket but with a different conformation[1]
Binding Affinity (IC50/Kd) IC50 = 0.26 µM (FP binding assay)Kd = 224 nM (SPR with NLRP3ΔLRR)[5][6]
Target Engagement (IC50) Analogs (NIC-11/NIC-12) show IC50s of 212 nM and 131 nM, respectively (NanoBRET)IC50 in the nM range (NanoBRET)[1][7]

Table 1: Comparison of Binding Characteristics of this compound and MCC950 to the NLRP3 NACHT Domain.

Inhibitory Potency

This compound demonstrates potent inhibition of the NLRP3 inflammasome across various experimental systems. Its efficacy is comparable to, and in some cases exceeds, that of MCC950.

AssayThis compound (IC50)MCC950 (CRID3) (IC50)Reference
IL-1β Release (Nigericin-stimulated THP-1 cells) 66 nM~7.5 nM[8][9]
IL-1β Release (LPS/ATP-stimulated human whole blood) 214 nMNot directly compared[8]
IL-1β Release (LPS/ATP-stimulated mouse whole blood) 248 nMNot directly compared[8]
IL-1β Secretion (LPS-stimulated Nlrp3A350V/+CreT+ macrophages) Analog (NIC-12) = 323 nM472 nM[1]

Table 2: Comparative Inhibitory Potency of this compound and MCC950.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal, triggered by a variety of stimuli including nigericin and ATP, induces the assembly of the inflammasome complex, leading to caspase-1 activation and subsequent maturation and release of IL-1β. This compound acts by directly binding to the NACHT domain of NLRP3, stabilizing it in an inactive conformation and thereby preventing its activation and the downstream inflammatory cascade.

NLRP3_Pathway cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1 (Priming) NF-kB NF-kB TLR4->NF-kB pro-IL-1b pro-IL-1b NF-kB->pro-IL-1b NLRP3_exp NLRP3 Expression NF-kB->NLRP3_exp IL-1b Mature IL-1β pro-IL-1b->IL-1b NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Autocatalysis Caspase-1->pro-IL-1b Cleavage NP3_562 This compound NP3_562->NLRP3_inactive Inhibition (Stabilization) Inflammation Inflammation IL-1b->Inflammation Activation_Signal Activation Signal (e.g., Nigericin, ATP) Activation_Signal->NLRP3_inactive Signal 2

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental Workflow: NLRP3 Inflammasome Activation Assay

This workflow outlines the key steps to assess the inhibitory activity of compounds like this compound on the NLRP3 inflammasome in vitro.

Inflammasome_Assay_Workflow Cell_Culture 1. Cell Seeding (e.g., THP-1, BMDMs) Priming 2. Priming (e.g., LPS for 3-4h) Cell_Culture->Priming Inhibitor_Incubation 3. Inhibitor Incubation (e.g., this compound) Priming->Inhibitor_Incubation Activation 4. Activation (e.g., Nigericin or ATP for 1h) Inhibitor_Incubation->Activation Supernatant_Collection 5. Supernatant Collection Activation->Supernatant_Collection Measurement 6. Measurement (IL-1β ELISA or LDH Assay) Supernatant_Collection->Measurement FP_Assay_Workflow Reagent_Prep 1. Prepare Reagents - NLRP3 NACHT Domain - Fluorescent Tracer - Test Compound (this compound) Incubation 2. Incubation - Mix NACHT, tracer, and serially  diluted this compound in a microplate Reagent_Prep->Incubation Measurement 3. Measure Fluorescence Polarization - Excite with polarized light - Measure parallel and perpendicular emission Incubation->Measurement Data_Analysis 4. Data Analysis - Calculate anisotropy - Determine IC50/Ki for this compound Measurement->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of NP3-562: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the research chemical NP3-562 requires careful consideration due to conflicting safety information provided by different suppliers. This guide provides a comprehensive overview of the necessary precautions and procedures to ensure the safe handling and disposal of this compound, empowering laboratory personnel to manage this compound responsibly and in accordance with best practices.

Contradictory Hazard Classifications

Safety Data Sheets (SDS) from various suppliers present conflicting classifications for this compound, making a cautious approach to its handling and disposal imperative. One supplier, DC Chemicals, classifies this compound as hazardous, while another, GlpBio, does not.

SupplierHazard ClassificationKey Precautionary Statements
DC Chemicals Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
GlpBio Not a hazardous substance or mixture[2]This substance is considered to be non-hazardous for transport.[2]

Given these discrepancies, it is strongly recommended to handle and dispose of this compound as a hazardous chemical, adhering to the more stringent guidelines to ensure the highest level of safety for both laboratory personnel and the environment.

Recommended Disposal Protocol for this compound

The following step-by-step procedure is based on the classification of this compound as a hazardous substance.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side-shields[1]
  • Protective gloves[1]
  • Impervious clothing[1]
  • A suitable respirator, especially when handling the powder form to avoid dust and aerosol formation[1][2]

2. Waste Collection:

  • Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.
  • Liquid Waste: For this compound in solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

3. Preventing Environmental Release:

  • Avoid releasing this compound into the environment.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
  • In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders) and collect it for disposal in a sealed container.[2] Decontaminate the spill area with alcohol.[2]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Ensure the storage area is designated for hazardous waste.

5. Final Disposal:

  • Dispose of the waste container through an approved waste disposal plant.[1] This should be done in accordance with all prevailing country, federal, state, and local regulations.[1][2]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the importance of consulting institutional guidelines due to the conflicting safety data.

NP3_562_Disposal_Workflow cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_decision Disposal Path cluster_action Action start Generate this compound Waste assess Review SDS Information start->assess hazardous Treat as Hazardous Waste (Recommended Precaution) assess->hazardous Conflicting Data: DC Chemicals classifies as hazardous non_hazardous Treat as Non-Hazardous Waste (Per GlpBio SDS) assess->non_hazardous GlpBio classifies as non-hazardous consult_ehs Consult Institutional EHS for Specific Guidance hazardous->consult_ehs non_hazardous->consult_ehs dispose Dispose via Approved Hazardous Waste Vendor consult_ehs->dispose

This compound Disposal Decision Workflow

References

Personal protective equipment for handling NP3-562

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with NP3-562. The following procedures are based on available safety data sheets (SDSs) to ensure the safe and effective use of this compound in a laboratory setting.

Note on Hazard Classification: It is important to note that different suppliers provide conflicting safety information for this compound. One supplier classifies it as hazardous (harmful if swallowed, very toxic to aquatic life), while another states it is not a hazardous substance.[1][2] Given this discrepancy, it is recommended to handle this compound with caution, adhering to the more stringent safety precautions outlined below.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.[1][2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills.[1][2]
Respiratory Protection Suitable respiratorUse in areas with inadequate ventilation or when dust/aerosol formation is likely.[1][2]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation in the work area.[1][2]

    • Locate and verify the functionality of the nearest safety shower and eye wash station.[1][2]

    • Put on all required personal protective equipment.

  • Handling:

    • Avoid inhalation of dust or aerosols.[1][2]

    • Prevent contact with eyes and skin.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan:

  • Dispose of the substance and its container at an approved waste disposal plant.[1]

  • Follow all prevailing country, federal, state, and local regulations for chemical disposal.[2]

  • Avoid release into the environment.[1]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Promptly seek medical attention.[1][2]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][2]

In the event of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. Firefighters should wear self-contained breathing apparatus and protective clothing, as irritant fumes may be emitted during combustion.[1][2]

This compound Handling and Disposal Workflow

The following diagram illustrates the key steps for safely handling and disposing of this compound.

This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation (Ventilation, Emergency Equipment, PPE) handle Handling (Avoid Inhalation/Contact, No Food/Drink) prep->handle storage Storage (Sealed Container, Cool/Ventilated, Correct Temperature) handle->storage dispose Dispose of Waste (Approved Facility) storage->dispose End of Use regulations Follow Regulations (Local, State, Federal) dispose->regulations environment Prevent Environmental Release dispose->environment

This compound Handling and Disposal Workflow

This compound and the NLRP3 Inflammasome Signaling Pathway

This compound is a potent inhibitor of the NLRP3 inflammasome.[3] Understanding its mechanism of action is crucial for researchers. The diagram below outlines the simplified signaling pathway of NLRP3 inflammasome activation, which this compound targets.

Simplified NLRP3 Inflammasome Activation Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_inhibition Inhibition cluster_response Inflammatory Response pamps PAMPs (e.g., LPS) tlr TLR Activation pamps->tlr nfkb NF-κB Signaling tlr->nfkb upregulation Upregulation of NLRP3 & pro-IL-1β nfkb->upregulation nlrp3 NLRP3 Activation upregulation->nlrp3 damps DAMPs (e.g., ATP) damps->nlrp3 assembly Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) nlrp3->assembly caspase1 Caspase-1 Activation assembly->caspase1 cytokines IL-1β & IL-18 Maturation caspase1->cytokines pyroptosis Pyroptosis caspase1->pyroptosis np3_562 This compound np3_562->nlrp3

Simplified NLRP3 Inflammasome Activation Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.